Nemonoxacin-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H25N3O4 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
7-[(3S,5S)-3-amino-2,2,6,6-tetradeuterio-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2 |
Clave InChI |
AVPQPGFLVZTJOR-ORNRWCBTSA-N |
SMILES isomérico |
[2H]C1([C@H](C[C@@H](C(N1C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)([2H])[2H])N)C)[2H] |
SMILES canónico |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Nemonoxacin-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and application of nemonoxacin-d4 as a stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of nemonoxacin. The use of a SIL internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering superior accuracy and precision for pharmacokinetic and toxicokinetic studies.
The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard
An internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample in an analytical run. Its purpose is to correct for variability that can occur at multiple stages of the analytical process.
This compound is an ideal internal standard for nemonoxacin. As a SIL-IS, one or more atoms in the molecule have been replaced with their heavy stable isotopes (in this case, four hydrogen atoms are replaced with deuterium). This mass difference allows a mass spectrometer to distinguish between the analyte (nemonoxacin) and the internal standard (this compound), while their chemical and physical behaviors remain virtually identical.
The fundamental mechanism of action relies on the calculation of a peak area ratio (analyte peak area / internal standard peak area). This ratio is used for calibration and quantification. By using this ratio, any physical or systematic error that affects the analyte will affect the SIL-IS to the same degree, thus canceling out the error.
Key sources of variability corrected by this compound include:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Inconsistencies in the volume of sample injected into the LC-MS/MS system.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting components from the biological matrix (e.g., plasma, urine). Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effect as the analyte.
Figure 1: Workflow illustrating how this compound corrects for variability.
Nemonoxacin and this compound: Structures and Mass Spectrometry
Nemonoxacin is a novel non-fluorinated quinolone antibiotic. Its chemical structure is shown below. For this compound, four hydrogen atoms are replaced by deuterium. While the exact positions of the deuterium atoms are specific to the synthesized batch, they are placed on stable positions of the molecule to prevent back-exchange with hydrogen from the solvent.
Figure 2: Chemical structures of Nemonoxacin and its deuterated internal standard.
In a tandem mass spectrometer, the compounds are quantified using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (Q1) for each compound and a specific product ion (Q3) that results from its fragmentation.
Table 1: Mass Spectrometry Parameters (Hypothetical) Note: As a specific validated method for this compound was not found in the public literature, the following Q1/Q3 transitions are based on the known molecular weight of Nemonoxacin and the principles of stable isotope labeling. Actual parameters must be empirically optimized.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Nemonoxacin | 372.2 | To be determined |
| This compound | 376.2 | To be determined |
Experimental Protocol: Bioanalysis of Nemonoxacin in Human Plasma
This section outlines a typical LC-MS/MS method for the quantification of nemonoxacin in human plasma, adapted from established bioanalytical procedures and incorporating this compound as the internal standard.
Materials and Reagents
-
Nemonoxacin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control human plasma (K2EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of nemonoxacin and this compound in methanol.
-
Working Solutions:
-
Prepare nemonoxacin standard working solutions by serial dilution of the stock solution with 50:50 methanol/water to cover the calibration range.
-
Prepare a this compound internal standard working solution at a fixed concentration (e.g., 100 ng/mL) by diluting its stock solution with 50:50 methanol/water.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of study samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all tubes (except blank matrix).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Figure 3: Sample preparation workflow using protein precipitation.
Liquid Chromatography Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of nemonoxacin and this compound.
Data Presentation: Method Validation Parameters
A bioanalytical method must be validated to ensure it is reliable for its intended purpose. The tables below summarize typical validation results for a nemonoxacin assay, based on published data for a validated method.
Table 2: Calibration Curve and Limits of Quantification
| Parameter | Result |
| Linearity Range | 0.005 - 1.0 mg/L (or 5 - 1000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.005 mg/L (or 5 ng/mL) |
| Upper Limit of Quantification (ULOQ) | 1.0 mg/L (or 1000 ng/mL) |
Table 3: Accuracy and Precision Accuracy is expressed as the percent deviation of the mean calculated concentration from the nominal value. Precision is the coefficient of variation (CV%). Acceptance criteria are typically ±15% (±20% at the LLOQ).
| QC Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ (Low) | -0.7 to 3.8 | 2.2 to 5.9 | -0.5 to 11.0 | 2.7 to 6.9 |
| Medium | -0.7 to 3.8 | 2.2 to 5.9 | -0.5 to 11.0 | 2.7 to 6.9 |
| High | -0.7 to 3.8 | 2.2 to 5.9 | -0.5 to 11.0 | 2.7 to 6.9 |
Table 4: Recovery and Matrix Effect Recovery assesses the efficiency of the extraction process. Matrix effect evaluates the influence of matrix components on ionization.
| Parameter | Nemonoxacin | This compound |
| Extraction Recovery (%) | To be determined | To be determined |
| Matrix Effect (%) | To be determined | To be determined |
| IS-Normalized Matrix Factor | Should approach 1.0 | N/A |
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of nemonoxacin. Its use within a validated LC-MS/MS method ensures the highest level of data integrity by effectively compensating for inevitable variations during sample processing and analysis. This allows for the reliable and accurate determination of nemonoxacin concentrations in biological matrices, which is critical for informing drug development decisions and ensuring the safety and efficacy of this important antibiotic.
A Technical Guide to Nemonoxacin-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nemonoxacin-d4, a deuterated analog of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction to Nemonoxacin
Nemonoxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. A key advantage of Nemonoxacin is its efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).
This compound is the deuterium-labeled version of Nemonoxacin.[1] The incorporation of deuterium atoms provides a higher mass, making it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard for mass spectrometry-based quantification.
Commercial Suppliers of this compound
For research purposes, obtaining high-purity this compound from reliable commercial suppliers is crucial. The following table summarizes a known supplier of this compound. Researchers are advised to request a certificate of analysis from any supplier to ensure the quality and purity of the product.
| Supplier | Product Name | Catalog Number | Additional Information |
| MedchemExpress | This compound | HY-14956S | Available upon request for a price quote.[1] |
Note: The availability and catalog information from chemical suppliers can change. It is recommended to visit the supplier's website for the most current information.
Physicochemical Properties
Understanding the fundamental physicochemical properties of Nemonoxacin is essential for its handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅D₄N₃O₄ | MedchemExpress |
| Molecular Weight | 375.42 | MedchemExpress |
| Appearance | Solid | - |
| Storage Conditions | -20°C (powder) | MedchemExpress |
Quantitative Data: In Vitro Antibacterial Activity
The following tables summarize the in vitro activity of the non-deuterated form of Nemonoxacin against various bacterial strains. This data provides a baseline for understanding its antibacterial spectrum and potency.
Table 4.1: Minimum Inhibitory Concentration (MIC) of Nemonoxacin against Gram-Positive Bacteria
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Staphylococcus aureus (MSSA) | - | 0.12 | MedchemExpress |
| Staphylococcus aureus (MRSA) | - | 4 | MedchemExpress |
| Community-Acquired MRSA (CA-MRSA) | - | 0.5 | MedchemExpress |
| Ciprofloxacin-resistant MRSA | - | 1 | MedchemExpress |
| Vancomycin-intermediate MRSA | - | 2 | MedchemExpress |
Table 4.2: Minimum Inhibitory Concentration (MIC) of Nemonoxacin against Atypical Pathogens
| Bacterial Strain | MIC₉₀ (µg/mL) | Source |
| Chlamydia pneumoniae | 0.06 | MedchemExpress |
Experimental Protocols
Diagram 5.1: General Workflow for a Pharmacokinetic Study using this compound
Caption: General workflow for a pharmacokinetic study.
Signaling Pathway
Nemonoxacin, like other quinolone antibiotics, does not directly interact with host cell signaling pathways. Its therapeutic effect is achieved through the specific inhibition of bacterial enzymes. The following diagram illustrates the mechanism of action of Nemonoxacin.
Diagram 6.1: Mechanism of Action of Nemonoxacin
Caption: Inhibition of bacterial DNA replication and segregation.
Conclusion
This compound is an indispensable tool for researchers investigating the pharmacokinetics and metabolism of Nemonoxacin. Its use as an internal standard ensures accurate quantification in complex biological matrices. This guide provides a foundational understanding of this compound, including its commercial availability, key properties, and a generalized experimental workflow. As research in this area continues to evolve, it is anticipated that more detailed protocols and applications for this compound will become available.
References
Deuterated Nemonoxacin for Antibacterial Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of nemonoxacin and the potential implications of its deuteration for antibacterial research. As of late 2025, specific research studies on deuterated nemonoxacin are not widely available in the public domain. Therefore, this guide synthesizes the established knowledge of nemonoxacin with the principles of deuterium substitution in drug discovery, offering a theoretical and practical framework for future research in this area.
Introduction to Nemonoxacin
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Its chemical structure, which includes a C-8-methoxy group, contributes to its potent activity, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3] Nemonoxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
The Rationale for Deuteration in Antibacterial Drug Development
Deuterium, a stable isotope of hydrogen, has gained significant attention in medicinal chemistry.[4] The substitution of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic profile. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes, such as cytochrome P450, compared to the carbon-hydrogen (C-H) bond.[5][6][7]
Potential advantages of deuterating nemonoxacin include:
-
Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.
-
Enhanced Safety Profile: Reduced formation of reactive metabolites could decrease the risk of toxicity.
-
Increased Efficacy: A higher concentration of the active drug at the site of infection for a longer duration could improve its antibacterial effect.
Antibacterial Activity of Nemonoxacin (Non-Deuterated)
The following tables summarize the in vitro activity of nemonoxacin against a range of clinically relevant bacteria. This data serves as a baseline for potential comparative studies with deuterated nemonoxacin.
Table 1: In Vitro Activity of Nemonoxacin against Gram-Positive Bacteria
| Organism | Resistance Phenotype | Nemonoxacin MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 | Ciprofloxacin: >32, Levofloxacin: 16, Moxifloxacin: 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | Ciprofloxacin: >64, Levofloxacin: 32, Moxifloxacin: 8 |
| Staphylococcus epidermidis | - | 0.5 | Ciprofloxacin: 32, Levofloxacin: 8, Moxifloxacin: 2 |
| Streptococcus pneumoniae | - | 0.25 | Ciprofloxacin: 4, Levofloxacin: 2 |
Data compiled from a 2015 study by La Clinica Terapeutica.[1]
Table 2: In Vitro Activity of Nemonoxacin against Gram-Negative Bacteria
| Organism | Nemonoxacin MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Escherichia coli | 32 | Ciprofloxacin: >64, Levofloxacin: >32, Moxifloxacin: 16 |
| Klebsiella pneumoniae | 8 | Ciprofloxacin: >64, Levofloxacin: 8, Moxifloxacin: 4 |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin: >64, Levofloxacin: >32, Moxifloxacin: >32 |
| Acinetobacter baumannii | 16 | Ciprofloxacin: 32, Levofloxacin: 16, Moxifloxacin: 8 |
Data compiled from a 2015 study by La Clinica Terapeutica.[1]
Experimental Protocols
While specific protocols for deuterated nemonoxacin are not yet published, the following standard methodologies would be applicable for its synthesis and evaluation.
Synthesis of Deuterated Nemonoxacin
The synthesis of deuterated nemonoxacin would likely follow established synthetic routes for quinolone antibiotics, incorporating deuterated starting materials or reagents at the desired positions. A potential method for deuteration of the quinolone core involves the use of deuterated acetic acid.[8][9][10][11]
Hypothetical Synthesis Workflow:
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of deuterated nemonoxacin against various bacterial strains and compare it to non-deuterated nemonoxacin and other antibiotics.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test organism from an overnight culture on appropriate agar plates.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of deuterated and non-deuterated nemonoxacin in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of deuterated nemonoxacin in a murine infection model.
Methodology: Murine Systemic Infection Model
-
Animal Model:
-
Use specific-pathogen-free mice (e.g., BALB/c), typically 6-8 weeks old.
-
-
Induction of Infection:
-
Infect mice intraperitoneally with a lethal dose of the test bacterium (e.g., MRSA).
-
-
Drug Administration:
-
Administer deuterated nemonoxacin, non-deuterated nemonoxacin, or a vehicle control to different groups of mice at various doses and time points post-infection. Administration can be oral or parenteral.
-
-
Monitoring and Endpoint:
-
Monitor the mice for a defined period (e.g., 7 days) for survival.
-
The primary endpoint is the 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of the infected mice from death.
-
Mechanism of Action of Nemonoxacin
The mechanism of action of nemonoxacin, like other quinolones, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent bactericidal activity and a lower propensity for resistance development.
Conclusion and Future Directions
Deuterated nemonoxacin represents a promising area for antibacterial research. By leveraging the kinetic isotope effect, it may be possible to develop a new generation of quinolone antibiotics with improved pharmacokinetic and safety profiles. The experimental frameworks outlined in this guide provide a starting point for the synthesis, in vitro evaluation, and in vivo testing of deuterated nemonoxacin. Future research should focus on:
-
Selective Deuteration: Identifying the optimal positions for deuterium substitution to maximize the desired effects on metabolism without compromising antibacterial activity.
-
Comparative Pharmacokinetic and Pharmacodynamic Studies: Directly comparing the profiles of deuterated and non-deuterated nemonoxacin.
-
Resistance Studies: Investigating the potential for resistance development to deuterated nemonoxacin.
The exploration of deuterated nemonoxacin could lead to significant advancements in the fight against bacterial infections, particularly those caused by multidrug-resistant organisms.
References
- 1. clinicaterapeutica.it [clinicaterapeutica.it]
- 2. Nemonoxacin has potent activity against gram-positive, but not gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemonoxacin achieved a better symptomatic improvement and a prolonged interval to next exacerbation than moxifloxacin for outpatients with acute exacerbations of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Deuterated Endochin-Like Quinolones [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of Nemonoxacin-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the stability and storage conditions of Nemonoxacin. Due to the limited availability of public data specifically for Nemonoxacin-d4, this document leverages information on the non-deuterated parent compound, Nemonoxacin, as a reliable surrogate. This compound, a deuterated isotopologue, is primarily used as an internal standard in analytical studies. While its core chemical structure is identical to Nemonoxacin, the deuterium labeling is not expected to significantly alter its fundamental stability profile. However, it is crucial for researchers to conduct their own stability assessments for this compound within their specific analytical matrix and storage conditions.
Introduction to Nemonoxacin
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its chemical structure and mechanism of action are designed to overcome some of the resistance issues associated with older fluoroquinolones. Understanding the stability and appropriate storage conditions of Nemonoxacin, and by extension this compound, is critical for ensuring the accuracy and reliability of research and development activities, from preclinical studies to clinical trial sample analysis.
Recommended Storage Conditions
Proper storage is paramount to maintain the integrity of this compound. Based on the available data for Nemonoxacin, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for Nemonoxacin
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is imperative to minimize freeze-thaw cycles for solutions to prevent potential degradation.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
While specific quantitative forced degradation data for Nemonoxacin is not extensively published, the general principles for fluoroquinolones and the available information on Nemonoxacin's stability in various analytical validation studies suggest a robust molecule. One study explicitly states that "Nemonoxacin was stable under various storage/handling conditions tested."
The primary degradation pathways for fluoroquinolones, and likely for Nemonoxacin, include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Oxidative Degradation: Reaction with oxidizing agents can lead to the formation of degradation products.
-
Hydrolysis: Degradation in aqueous solutions can occur at extreme pH values (acidic or basic conditions).
-
Thermal Degradation: Exposure to high temperatures can cause decomposition.
Table 2: Summary of Forced Degradation Conditions for a Typical Fluoroquinolone
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation of the quinolone core and side chains. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Degradation of the quinolone core and side chains. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the piperazine ring and other susceptible moieties. |
| Thermal Stress | 80°C for 48 hours | General decomposition. |
| Photolytic Stress | Exposure to UV light (254 nm) and fluorescent light | Photodegradation products, often involving the quinolone core. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a compound like this compound.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Appropriate buffers
-
Calibrated analytical balance, pH meter, and HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial in a hot air oven at 80°C for a specified period. Reconstitute the residue in the mobile phase before analysis.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light for a specified duration. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Table 3: Example of a Stability-Indicating HPLC Method for a Fluoroquinolone
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV or Mass Spectrometric Detection |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at the λmax of Nemonoxacin (e.g., ~290-300 nm) or MS/MS detection for higher specificity |
| Injection Volume | 10-20 µL |
Visualizations
Logical Workflow for a Stability Study
References
In-Depth Technical Guide to Nemonoxacin-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile and characterization of the Nemonoxacin-d4 reference standard. It is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and utilization of this material in analytical and research applications. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a summary of its mechanism of action.
Certificate of Analysis (Representative Data)
The following tables summarize the typical analytical data for a batch of this compound reference standard. These values are representative and may vary slightly between different lots.
Table 1: Identity and General Properties
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 1-Cyclopropyl-7-((3S,5R)-3,5-diamino-3-(methyl-d3)-4,4-dideutero-1-piperidinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid |
| Molecular Formula | C₂₁H₂₁D₄FN₄O₄ |
| Molecular Weight | 434.49 g/mol |
| CAS Number | Not Available |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
Table 2: Purity and Impurity Profile
| Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | 99.8% |
| Isotopic Purity | Mass Spectrometry | 99.5% Deuterium Incorporation |
| Residual Solvents | GC-HS | <0.1% |
| Water Content (Karl Fischer) | Coulometric KF | 0.2% |
| Inorganic Impurities | Residue on Ignition | <0.1% |
Table 3: Spectroscopic Data for Identification
| Test | Method | Conforms |
| Mass Spectrum | ESI-MS | Conforms |
| ¹H-NMR Spectrum | 400 MHz NMR | Conforms |
| ¹³C-NMR Spectrum | 100 MHz NMR | Conforms |
| Infrared Spectrum | FTIR | Conforms |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chromatographic purity of the this compound reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Infusion Solvent: Acetonitrile/Water (50:50) with 0.1% formic acid.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan mode from m/z 100-1000.
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in the infusion solvent.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method confirms the chemical structure of the this compound reference standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆
-
¹H-NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C-NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of DMSO-d₆.
Visualizations
The following diagrams illustrate the analytical workflow for the characterization of the this compound reference standard and its mechanism of action.
Methodological & Application
Application Note: High-Throughput Quantification of Nemonoxacin in Human Plasma Using LC-MS/MS with Nemonoxacin-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with potent activity against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Accurate and reliable quantification of Nemonoxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nemonoxacin in human plasma, employing its stable isotope-labeled counterpart, Nemonoxacin-d4, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described LC-MS/MS method for the quantification of Nemonoxacin.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 5 - 1000 ng/mL |
| Regression Equation | y = ax + b |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ Concentration | 5 ng/mL[1] |
| Precision (%CV) at LLOQ | < 20% |
| Accuracy (%) at LLOQ | 80% - 120% |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| Low | 15 | < 10% | 90% - 110% | < 10% | 90% - 110% |
| Medium | 150 | < 10% | 90% - 110% | < 10% | 90% - 110% |
| High | 800 | < 10% | 90% - 110% | < 10% | 90% - 110% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 15 | > 85% | 90% - 110% |
| High | 800 | > 85% | 90% - 110% |
Experimental Protocols
1. Materials and Reagents
-
Nemonoxacin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well collection plates
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Nemonoxacin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Nemonoxacin stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve points (e.g., 50, 100, 250, 500, 1000, 2500, 5000, 10000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Nemonoxacin working standard solutions into blank human plasma to obtain calibration standards with final concentrations of 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in a similar manner.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Add 10 µL of the this compound internal standard working solution (500 ng/mL) to each well, except for the blank samples (to which 10 µL of methanol is added).
-
Add 300 µL of acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid.
-
Vortex the plate for 1 minute and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 3.0 minutes.
-
Hold at 95% B for 1.0 minute.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 0.9 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: m/z 417.2 → 358.1
-
This compound: m/z 421.2 → 362.1
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Visualizations
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Nemonoxacin-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nemonoxacin-d4 as an internal standard in pharmacokinetic (PK) studies of Nemonoxacin in various animal models. Detailed protocols for sample analysis and data interpretation are included to facilitate study design and execution.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Understanding its pharmacokinetic profile is crucial for determining optimal dosing regimens and ensuring efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of the parent drug in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of the bioanalytical method.
Application: Pharmacokinetic Profiling in Animal Models
This compound is primarily used as an internal standard for the quantitative determination of nemonoxacin in biological samples (e.g., plasma, urine) collected from animal models such as mice, rats, dogs, and monkeys. This allows for the characterization of key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
By accurately measuring nemonoxacin concentrations over time, researchers can assess its absorption, distribution, metabolism, and excretion (ADME) properties in different species. This data is vital for predicting human pharmacokinetics and establishing a therapeutic window.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of nemonoxacin in various animal models from published studies. These values can serve as a reference for designing new preclinical studies.
Table 1: Pharmacokinetic Parameters of Nemonoxacin in Mice (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | t1/2 (h) |
| 2.5 | 0.56 | 0.67 | 0.8 |
| 10 | 1.75 | 4.21 | 1.1 |
| 40 | 5.89 | 16.8 | 1.3 |
| 80 | 7.32 | 26.10 | 1.4 |
Table 2: Pharmacokinetic Parameters of Nemonoxacin in Rats (Intravenous and Oral Administration)
| Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |
| Intravenous | 10 | - | 13.9 | 3.9 |
| Oral | 10 | 1.8 | 12.5 | 4.2 |
Table 3: Pharmacokinetic Parameters of Nemonoxacin in Dogs (Intravenous and Oral Administration)
| Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |
| Intravenous | 10 | - | 30.5 | 4.9 |
| Oral | 10 | 3.2 | 28.7 | 5.3 |
Table 4: Pharmacokinetic Parameters of Nemonoxacin in Monkeys (Intravenous and Oral Administration)
| Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |
| Intravenous | 10 | - | 25.1 | 4.5 |
| Oral | 10 | 2.5 | 22.8 | 5.1 |
Experimental Protocols
Synthesis of this compound (General Approach)
Bioanalytical Method for Nemonoxacin Quantification in Plasma
This protocol outlines a typical LC-MS/MS method for the determination of nemonoxacin in animal plasma using this compound as an internal standard.
2.1. Materials and Reagents
-
Nemonoxacin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank animal plasma
2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve nemonoxacin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the nemonoxacin stock solution with 50% methanol to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.
2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for nemonoxacin and this compound. These transitions should be optimized by infusing the individual compounds into the mass spectrometer.
2.5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/IS) over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter, respectively, assessed using QC samples at multiple concentration levels.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of Nemonoxacin.
Caption: Logical relationship demonstrating the role of this compound in achieving accurate PK data.
Application of Nemonoxacin-d4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3][4] Understanding its metabolic fate is a critical component of its preclinical and clinical development. Stable isotope-labeled internal standards are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, providing high accuracy and precision in quantitative bioanalysis. Nemonoxacin-d4, a deuterated analog of nemonoxacin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify nemonoxacin in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.
Preclinical and clinical studies have demonstrated that nemonoxacin is primarily excreted unchanged, with 60-70% of the administered dose recovered in urine over 72 hours.[5] Metabolism appears to be a minor elimination pathway, with studies indicating the formation of no or only minor metabolites (less than 5%).[6] Nemonoxacin does not significantly induce or inhibit human hepatic cytochrome P450 3A4 (CYP3A4) activity.[1][6]
Application of this compound
The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of nemonoxacin in biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled IS like this compound is the gold standard for quantitative LC-MS/MS analysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.
Key Advantages of Using this compound as an Internal Standard:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to nemonoxacin, ensuring similar behavior during extraction and chromatographic separation.
-
Co-elution: It co-elutes with the unlabeled nemonoxacin, providing the most accurate correction for matrix effects and variability in instrument response.
-
Mass Differentiation: The mass difference between nemonoxacin and this compound allows for their simultaneous detection and quantification by mass spectrometry without isobaric interference.
-
Improved Accuracy and Precision: The use of this compound significantly enhances the accuracy, precision, and robustness of the bioanalytical method.
Quantitative Data: Pharmacokinetics of Nemonoxacin in Healthy Chinese Volunteers
The following table summarizes the pharmacokinetic parameters of nemonoxacin in healthy Chinese volunteers after single oral doses. The quantification of nemonoxacin in these studies typically employs a validated LC-MS/MS method with this compound as the internal standard.
| Parameter | 250 mg Dose (mean ± SD) | 500 mg Dose (mean ± SD) | 750 mg Dose (mean ± SD) |
| Cmax (ng/mL) | 1530 ± 340 | 3050 ± 680 | 4410 ± 1110 |
| Tmax (hr) | 1.2 ± 0.5 | 1.3 ± 0.6 | 1.4 ± 0.6 |
| AUC₀₋∞ (ng·hr/mL) | 16800 ± 3400 | 36100 ± 7800 | 55600 ± 12300 |
| t₁/₂ (hr) | 10.9 ± 1.8 | 11.5 ± 2.0 | 12.1 ± 2.2 |
| Urinary Excretion (0-72h, % of dose) | ~60-70% | ~60-70% | ~60-70% |
Data adapted from studies on the pharmacokinetics of nemonoxacin in healthy volunteers.[5]
Experimental Protocols
Protocol for In Vitro Metabolic Stability Assessment of Nemonoxacin using Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of nemonoxacin in vitro, where this compound would be used as an internal standard for the quantification of the remaining parent drug.
Materials:
-
Nemonoxacin
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)
-
Control compounds (e.g., a highly metabolized compound like verapamil and a low metabolism compound like warfarin)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Nemonoxacin in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Add Nemonoxacin to the pre-warmed HLM solution to a final concentration of, for example, 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Protein Precipitation:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile containing this compound (as the internal standard, e.g., at 100 ng/mL) to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Nemonoxacin at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Nemonoxacin remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining Nemonoxacin versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
Protocol for Quantification of Nemonoxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general procedure for the quantification of nemonoxacin in human plasma samples obtained from clinical studies.
Materials:
-
Human plasma samples
-
Nemonoxacin standard for calibration curve and quality control (QC) samples
-
This compound stock solution (internal standard)
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Water containing 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
C18 analytical column
Procedure:
-
Preparation of Standards and QC Samples:
-
Prepare a stock solution of Nemonoxacin and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Nemonoxacin by serial dilution of the stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards (e.g., ranging from 1 to 2000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate nemonoxacin from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for nemonoxacin and this compound. For example:
-
Nemonoxacin: m/z 403.2 → 360.2
-
This compound: m/z 407.2 → 364.2
-
-
-
Data Acquisition and Analysis:
-
Acquire data using the instrument software.
-
Construct a calibration curve by plotting the peak area ratio of nemonoxacin to this compound against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of nemonoxacin in the unknown plasma samples and QC samples.
-
Visualizations
Caption: Workflow for Nemonoxacin Quantification in Plasma.
Caption: Mechanism of Action of Nemonoxacin.
References
- 1. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 4. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioequivalence Assessment of Nemonoxacin Formulations Using Nemonoxacin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. The use of a stable isotope-labeled internal standard, Nemonoxacin-d4, is highlighted as a critical component for ensuring the accuracy and reliability of the bioanalytical method.
Introduction to Nemonoxacin and Bioequivalence Studies
Nemonoxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] Bioequivalence studies are essential for the development of generic formulations of Nemonoxacin. These studies aim to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the innovator (reference) product, ensuring therapeutic equivalence.
The primary pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3] For a generic product to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound has nearly identical physicochemical properties to Nemonoxacin, ensuring that it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of Nemonoxacin in biological matrices.[4]
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study design for Nemonoxacin.
Objective: To compare the rate and extent of absorption of a test formulation of Nemonoxacin with a reference formulation in healthy adult subjects under fasting conditions.
Study Design:
-
Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.[3]
-
Population: A sufficient number of healthy adult male and/or female volunteers (typically 24-36) aged 18-45 years.
-
Inclusion/Exclusion Criteria: Subjects must meet specific health criteria as determined by a medical history, physical examination, and clinical laboratory tests.
-
Drug Administration: A single oral dose of the test or reference Nemonoxacin formulation (e.g., 500 mg) will be administered with 240 mL of water after an overnight fast of at least 10 hours.[5]
-
Washout Period: A washout period of at least 7 days between the two treatment periods.
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.[5][6]
-
Sample Handling: Plasma will be separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.
Pharmacokinetic Analysis:
The following pharmacokinetic parameters will be calculated for Nemonoxacin from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
Statistical Analysis:
Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters will be calculated.
Bioanalytical Method: Quantification of Nemonoxacin in Human Plasma using LC-MS/MS
This protocol describes a validated LC-MS/MS method for the determination of Nemonoxacin in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Nemonoxacin reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Nemonoxacin: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Sample Preparation (Protein Precipitation): [7]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation:
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[7]
Data Presentation
The following tables summarize typical pharmacokinetic parameters of Nemonoxacin from studies in healthy volunteers. These values can be used as a reference for expected outcomes in a bioequivalence study.
Table 1: Pharmacokinetic Parameters of Single Oral Doses of Nemonoxacin in Healthy Volunteers
| Dose (mg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | Tmax (h) | t1/2 (h) | Reference |
| 250 | 2.94 ± 0.69 | 26.6 ± 5.5 | 1.0 (0.5-2.0) | 11.0 ± 2.0 | [5] |
| 500 | 5.91 ± 1.33 | 54.7 ± 12.0 | 1.0 (0.5-2.0) | 12.8 ± 3.4 | [5] |
| 750 | 8.49 ± 2.11 | 80.3 ± 19.8 | 1.5 (1.0-2.0) | 12.5 ± 2.7 | [8] |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of Nemonoxacin (500 mg once daily for 10 days) in Healthy Volunteers
| Parameter | Day 1 | Day 10 | Reference |
| Cmax (µg/mL) | 5.42 ± 1.21 | 6.25 ± 1.45 | [9] |
| AUC0-24 (µg·h/mL) | 42.4 ± 9.8 | 46.9 ± 11.2 | [9] |
| Tmax (h) | 1.5 (1.0-2.0) | 1.5 (1.0-2.0) | [9] |
| t1/2 (h) | 11.8 ± 2.5 | 19.7 ± 4.6 | [9] |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Visualizations
The following diagrams illustrate the key workflows and logical relationships in a Nemonoxacin bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Workflow for the bioanalytical quantification of Nemonoxacin.
Caption: Logical framework for bioequivalence assessment.
References
- 1. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrative population pharmacokinetic/pharmacodynamic analysis of nemonoxacin capsule in Chinese patients with community-acquired pneumonia [frontiersin.org]
- 9. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS/MS Analysis of Nemonoxacin using Nemonoxacin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Accurate and reliable quantification of Nemonoxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the determination of Nemonoxacin in plasma using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, employing Nemonoxacin-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby improving accuracy and precision.
While published methods often utilize structural analogs like gatifloxacin as an internal standard, this protocol outlines a more robust method leveraging the benefits of a deuterated internal standard, this compound.[1][2][3] The methodologies described are based on established principles of bioanalytical method validation and previously reported HPLC-MS/MS methods for Nemonoxacin.[2][4][5]
Experimental Protocols
Materials and Reagents
-
Nemonoxacin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nemonoxacin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Nemonoxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Nemonoxacin working standard solutions to prepare CC and QC samples at various concentration levels. A typical calibration range is 5-1000 ng/mL.[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[2][3] |
| Gradient | Isocratic or a simple gradient (e.g., 85% A for 3 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for Nemonoxacin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nemonoxacin | 403.2 | 360.2 |
| This compound | 407.2 | 364.2 |
Note: The exact mass transitions for this compound should be optimized by direct infusion of the standard into the mass spectrometer. The proposed transitions are based on a +4 Da shift from the parent compound.
Data Presentation
Table 2: Typical Quantitative Parameters for Nemonoxacin Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2][4] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (%RE) | ± 15% | [4] |
| Retention Time | ~ 1.5 - 2.5 min |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Linearity: The relationship between the instrument response and the known concentration of the analyte.[5]
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.[5]
-
Recovery: The efficiency of the extraction procedure.[5]
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-MS/MS analysis of Nemonoxacin in plasma.
Caption: Workflow for Nemonoxacin quantification.
Bioanalytical Method Validation Pathway
This diagram outlines the logical progression of a bioanalytical method validation.
Caption: Bioanalytical method validation steps.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nemonoxacin-d4 by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Nemonoxacin-d4 using tandem mass spectrometry (MS/MS). Nemonoxacin is a novel non-fluorinated quinolone antibiotic. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it corrects for variability during sample preparation and potential matrix effects.
Tandem Mass Spectrometry (MS/MS) Parameters
The following table summarizes the optimized MS/MS parameters for the detection and quantification of Nemonoxacin and its deuterated internal standard, this compound. These parameters should be used as a starting point and may require further optimization based on the specific mass spectrometer being used. The instrument is operated in positive electrospray ionization (ESI+) mode, and detection is performed using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Nemonoxacin | 372.2 | 328.2 | 25 | 30 |
| Nemonoxacin | 372.2 | 284.1 | 35 | 30 |
| This compound | 376.2 | 332.2 | 25 | 30 |
| This compound | 376.2 | 288.1 | 35 | 30 |
Note: The parameters for this compound are estimated based on the known fragmentation of Nemonoxacin. The +4 Da shift is applied to the precursor ion and the major product ions, assuming the deuterium labels are retained on the fragmented portions. Final optimization on the specific instrument is recommended.
Experimental Protocol: Quantification of Nemonoxacin in Human Plasma
This protocol outlines a validated method for the determination of Nemonoxacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents
-
Nemonoxacin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nemonoxacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nemonoxacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 5-1000 ng/mL) and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the mechanism of action of Nemonoxacin, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of Nemonoxacin in plasma.
Caption: Simplified signaling pathway for Nemonoxacin's mechanism of action.
Application Notes and Protocols for Nemonoxacin-d4 Solution Preparation in In Vitro Assays
Introduction
Nemonoxacin is a novel C-8-methoxy non-fluorinated quinolone, a class of antibiotics known for their broad-spectrum activity against a variety of bacterial pathogens. It has demonstrated potent activity against Gram-positive, Gram-negative, and atypical pathogens. Nemonoxacin-d4 is the deuterated analog of Nemonoxacin. The incorporation of deuterium atoms can be useful in various research applications, including metabolic stability studies and as an internal standard in pharmacokinetic analyses.
This document provides detailed protocols for the preparation of this compound solutions for use in common in vitro antimicrobial susceptibility assays, such as Minimum Inhibitory Concentration (MIC) and time-kill assays.
This compound Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. Key properties are summarized in the table below.
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | 404.47 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Suggested Solvent | Dimethyl sulfoxide (DMSO) |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
Procedure:
-
Safety First: Perform all operations in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube.
-
Solvent Addition: Based on the mass of this compound, calculate the required volume of DMSO to achieve a 10 mg/mL concentration. For 1 mg of powder, add 100 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (≤37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or, for enhanced stability, at -80°C.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate microbiological broth or cell culture medium to achieve the desired final concentrations for the experiment.
Procedure:
-
Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to generate the range of concentrations required for the assay.
-
Ensure that the final concentration of the solvent (DMSO) in the assay medium is non-toxic to the microorganisms being tested (typically ≤1% v/v). A solvent toxicity control should always be included in the experiment.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nemonoxacin-d4 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Nemonoxacin-d4 as an internal standard in bioanalytical methods. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
This compound is a stable isotope-labeled version of the analyte, Nemonoxacin. As an internal standard, its primary role is to compensate for the variability inherent in sample preparation and analysis.[1][2] Since this compound is chemically and physically almost identical to Nemonoxacin, it experiences similar effects during extraction, derivatization, and ionization in the mass spectrometer.[1][2] This allows for more accurate and precise quantification of Nemonoxacin in biological matrices.
Q2: How do I select an appropriate initial concentration for this compound?
The optimal concentration of an internal standard should be high enough to produce a stable and reproducible signal, yet not so high that it suppresses the ionization of the analyte of interest (Nemonoxacin). A common starting point is to use a concentration that yields a response similar to the analyte at the lower limit of quantification (LLOQ) or the mid-point of the calibration curve. It is crucial to ensure the detector response for the internal standard is not saturated.
Q3: What are the potential issues with using a deuterated internal standard like this compound?
While stable isotope-labeled internal standards are considered the gold standard, potential issues can arise:
-
Isotopic Contribution: The isotopic purity of this compound should be high to prevent its contribution to the analyte signal, especially at the LLOQ.
-
Chromatographic Separation: In some cases, deuterated standards can exhibit slight retention time shifts compared to the unlabeled analyte.[3] This can be problematic if it leads to differential matrix effects.[4]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4]
-
Stability: The stability of the deuterium label should be confirmed, as exchange with protons from the solvent can occur under certain conditions.
Troubleshooting Guide
Q4: My this compound peak shape is poor. What should I do?
Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:
-
Column Overload: The concentration of the internal standard may be too high. Try reducing the concentration of the this compound working solution.
-
Column Degradation: The analytical column may be deteriorating. Consider flushing, regenerating, or replacing the column.
-
Mobile Phase Incompatibility: The pH or organic composition of the mobile phase may not be optimal. Ensure the mobile phase is correctly prepared and is compatible with both the analyte and the column chemistry.
-
Injection Solvent Effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions.
Q5: The response of this compound is highly variable across my sample batch. What could be the cause?
High variability in the internal standard response can compromise the accuracy and precision of the assay. Potential causes include:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the this compound working solution to all samples, including calibration standards and quality controls. Automated liquid handlers can improve precision.
-
Matrix Effects: Significant variations in the biological matrix between samples can lead to inconsistent ion suppression or enhancement.[4] Evaluate matrix effects during method validation.
-
Source Contamination: A dirty ion source in the mass spectrometer can lead to erratic signal. Regular cleaning and maintenance are essential.
-
Instability: this compound may be unstable in the sample matrix or the final extract. Conduct stability experiments to assess its integrity under different storage and processing conditions.
Q6: I am observing a significant signal for this compound in my blank samples. How can I address this?
A signal in blank samples indicates contamination or carryover.
-
Carryover: Inject a series of blank solvent injections after a high concentration sample to assess carryover. If observed, optimize the wash steps in the autosampler and the LC gradient.
-
Contamination: The contamination could be in the blank matrix, reconstitution solvent, or from the sample preparation materials (e.g., pipette tips, collection tubes). Analyze each component separately to identify the source of contamination.
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a bioanalytical method.
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a series of working solutions at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).
-
-
Analyte and Internal Standard Response Evaluation:
-
Prepare three sets of samples:
-
Set 1 (Analyte Only): Spike a blank biological matrix with Nemonoxacin at a mid-range concentration of the intended calibration curve.
-
Set 2 (IS Only): Spike the blank matrix with each of the this compound working solutions.
-
Set 3 (Analyte + IS): Spike the blank matrix with Nemonoxacin at the mid-range concentration and each of the this compound working solutions.
-
-
Process each sample using the developed extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis and Concentration Selection:
-
Evaluate IS Response: In Set 2, select a concentration that provides a robust and reproducible peak area (typically with a coefficient of variation (%CV) < 15%).
-
Assess Ion Suppression/Enhancement: Compare the Nemonoxacin peak area in Set 1 to the peak areas in Set 3. The chosen this compound concentration should not significantly suppress or enhance the analyte signal (i.e., the analyte response should be within ±15% of the response in the absence of the IS).
-
Calculate Analyte/IS Ratio: For Set 3, calculate the peak area ratio of Nemonoxacin to this compound. The optimal IS concentration should result in a consistent ratio.
-
Data Presentation
Table 1: Acceptance Criteria for Internal Standard Response during Method Validation
| Parameter | Acceptance Criteria | Regulatory Guideline Reference |
| Internal Standard Response Variability | The coefficient of variation (%CV) of the IS response should be within ±15% for all calibration standards and quality control samples in a single run. | [5][6] |
| Matrix Effect | The IS-normalized matrix factor should be consistent, with a %CV ≤ 15%. | [5][6] |
| Carryover | The IS response in a blank sample following a high concentration sample should be ≤ 5% of the IS response in the calibration standards. | [7] |
| Stability | The mean response of the IS in stability samples should be within ±15% of the response in freshly prepared comparison samples. | [5][6] |
Visualizations
Caption: Workflow for Optimizing Internal Standard Concentration.
Caption: Troubleshooting Guide for Common Internal Standard Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. myadlm.org [myadlm.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Improving peak shape and resolution for Nemonoxacin-d4
Welcome to the technical support center for Nemonoxacin-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis?
A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of nemonoxacin.[1] Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of acetonitrile and an acidic aqueous solution, such as 0.1% formic acid.[1][2]
Q2: Why is my this compound peak tailing?
Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[3] At a neutral pH, these silanol groups are ionized and can interact with the protonated amine group of this compound, leading to poor peak shape.[3]
Q3: How can I improve the resolution between this compound and other components in my sample?
Improving resolution involves optimizing chromatographic selectivity, efficiency, and retention. For this compound, adjusting the mobile phase pH can significantly impact selectivity.[4][5] Fine-tuning the gradient elution profile, switching to a column with a different stationary phase chemistry, or using a column with smaller particle size for higher efficiency can also enhance resolution.[5]
Q4: What are the key physicochemical properties of Nemonoxacin?
Understanding the properties of Nemonoxacin is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅N₃O₄ | [6] |
| Molecular Weight | 371.4 g/mol | [6] |
| Chemical Class | Quinolone Antibiotic | [6] |
| Nature | Basic Compound (due to the amine group) | [3][6] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing basic compounds like this compound. A tailing factor greater than 1.2 is generally considered significant.[4]
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing for this compound.
Detailed Steps:
-
Mobile Phase pH Adjustment: The primary cause of peak tailing for basic compounds is the interaction with ionized silanols.[3][5] Lowering the mobile phase pH to around 2-3 with an additive like 0.1% formic acid will protonate the silanol groups, minimizing these secondary interactions.[4]
-
Optimize Buffer Concentration: A buffer concentration of 10-50 mM can help maintain a stable pH and improve peak shape.[4] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are recommended.
-
Column Health:
-
Contamination: If the peak shape has degraded over time, the column may be contaminated. Flush the column with a strong solvent.[4]
-
Column Age: Columns have a finite lifetime. If flushing does not improve the peak shape, the column may need to be replaced.[4][5]
-
Guard Column: Using a guard column can help protect the analytical column from contaminants and extend its life.
-
-
Sample Overload: Injecting too much analyte can saturate the stationary phase and cause peak tailing.[5] To check for this, dilute your sample and inject it again. If the peak shape improves, you are likely overloading the column.
Issue 2: Poor Resolution
Poor resolution can be due to co-eluting peaks or broad peaks.
-
Optimize Selectivity:
-
Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) or the mobile phase pH to alter the selectivity between this compound and interfering peaks.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a polar-embedded phase) that may offer different selectivity for basic compounds.[4]
-
-
Increase Efficiency:
-
Column Particle Size: Use a column with smaller particles (e.g., sub-2 µm) to increase the number of theoretical plates and improve efficiency. This will result in narrower peaks and better resolution.
-
Flow Rate: Optimize the flow rate to be closer to the van Deemter optimal linear velocity for your column.
-
-
Adjust Retention:
-
Gradient Slope: For gradient elution, a shallower gradient will increase the separation time between peaks, potentially improving resolution.
-
Experimental Protocols
LC-MS/MS Method for this compound in Biological Matrices
This protocol is a general guideline based on published methods for Nemonoxacin and other fluoroquinolones.[1][2][7][8]
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Note: MRM transitions for this compound and the internal standard need to be optimized.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring [mdpi.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Nemonoxacin-d4 Stability in Biological Matrices: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemonoxacin-d4. The information is designed to address potential stability issues encountered during the quantification of Nemonoxacin in various biological matrices.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound internal standard (IS) response between samples. | Inconsistent sample collection and initial handling. | Ensure uniform collection procedures. For plasma, use the same anticoagulant consistently. For urine, record and potentially adjust for pH differences. |
| Degradation of this compound during sample processing. | Process samples on ice or at a controlled cool temperature to minimize enzymatic activity. | |
| Inconsistent extraction efficiency. | Optimize the extraction procedure. Ensure pH of the sample and extraction solvent are optimal for Nemonoxacin. | |
| Decreasing this compound response over a batch run (LC-MS/MS analysis). | Instability in the autosampler. | Maintain a cool temperature in the autosampler (e.g., 4°C). If degradation is still observed, a fresh aliquot of the IS may be needed for longer runs. |
| Adsorption to vials or tubing. | Use silanized glass or low-adsorption polypropylene vials. Prime the LC system thoroughly. | |
| This compound peak area is significantly lower than expected in certain samples. | Presence of interfering substances in the specific matrix. | Perform a thorough validation of the analytical method, including selectivity experiments with different lots of blank matrix. |
| Matrix effects leading to ion suppression. | Optimize the sample cleanup procedure (e.g., solid-phase extraction vs. protein precipitation) to remove interfering components. | |
| Evidence of back-exchange of deuterium for hydrogen. | Exposure to acidic or basic conditions, or certain enzymatic activities. | Maintain samples at a neutral pH whenever possible. Investigate the use of enzyme inhibitors if enzymatic back-exchange is suspected. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound, like its non-deuterated counterpart and other drugs in biological samples, is primarily influenced by several factors:
-
Temperature: Higher temperatures generally accelerate chemical and enzymatic degradation.[1][2][3]
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation.[1][2][3]
-
Enzymatic Degradation: Enzymes present in biological matrices, such as esterases and amidases, can metabolize the analyte.[1][2][3]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[1][3]
-
Light Exposure: Photodegradation can occur if the molecule is light-sensitive.[1][3]
2. What are the recommended storage conditions for plasma and urine samples containing this compound?
While specific stability data for this compound is not extensively published, general recommendations for antibiotic stability in biological matrices suggest the following:
| Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | 2-8°C | -20°C or preferably -80°C |
| Urine | 2-8°C | -20°C or preferably -80°C |
For long-term stability, freezing at -80°C is generally recommended to minimize degradation.[4][5] It is crucial to perform your own stability studies under your specific laboratory conditions to confirm these recommendations.
3. How can I assess the stability of this compound in my specific biological matrix?
Stability should be evaluated as part of your bioanalytical method validation. Key experiments include:
-
Freeze-Thaw Stability: Evaluates the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics sample handling and processing time.
-
Long-Term Stability: Determines stability at the intended storage temperature over a prolonged period.
-
Autosampler Stability: Checks for degradation in the processed samples while they are in the autosampler waiting for injection.
In each experiment, the response of this compound in the test samples is compared to that of freshly prepared samples. A common acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[4][6]
4. Are there any known metabolites of Nemonoxacin that could interfere with this compound quantification?
Studies on Nemonoxacin indicate that it undergoes minimal metabolism, with no major metabolites identified.[7][8] This low level of metabolism suggests a reduced likelihood of metabolites interfering with the quantification of this compound, especially when using a highly specific detection method like tandem mass spectrometry (MS/MS).
5. Can the deuterium label on this compound exchange with protons from the surrounding matrix?
Deuterium-hydrogen back-exchange is a potential issue for all deuterated internal standards, although it is less common for labels on aromatic rings or stable positions. The risk of back-exchange increases under strong acidic or basic conditions or in the presence of certain enzymes. While there is no specific data on this compound, it is a factor to consider during method development. If significant back-exchange is suspected, it would manifest as a change in the isotopic pattern of the molecule in the mass spectrometer.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
-
Objective: To determine the stability of this compound in human plasma after three freeze-thaw cycles.
-
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound stock solution
-
Nemonoxacin stock solution (for quality control samples)
-
LC-MS/MS system
-
-
Procedure:
-
Spike blank plasma with this compound at a concentration used in your analytical method.
-
Prepare at least three low and three high concentration quality control (QC) samples by spiking blank plasma with known concentrations of Nemonoxacin and the working concentration of this compound.
-
Analyze one set of freshly prepared QC samples (time zero).
-
Freeze the remaining QC samples at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle two more times.
-
After the third cycle, process and analyze the QC samples.
-
Calculate the concentration of Nemonoxacin in the freeze-thaw samples against a freshly prepared calibration curve.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of the time zero samples. The stability is acceptable if the deviation is within ±15%.
-
Protocol 2: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Plasma
-
Objective: To determine the stability of this compound in human plasma at room temperature.
-
Materials: Same as Protocol 1.
-
Procedure:
-
Prepare low and high concentration QC samples in human plasma containing this compound.
-
Analyze one set of freshly prepared QC samples (time zero).
-
Leave the remaining QC samples at room temperature for a predetermined period (e.g., 4, 8, or 24 hours), reflecting your typical sample handling time.
-
After the specified time, process and analyze the QC samples.
-
Calculate the concentrations and compare them to the time zero samples. The stability is acceptable if the deviation is within ±15%.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound signal.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression of Nemonoxacin with Nemonoxacin-d4
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the bioanalysis of Nemonoxacin, focusing specifically on addressing ion suppression using its deuterated stable isotope-labeled internal standard, Nemonoxacin-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Nemonoxacin LC-MS/MS assays?
A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, Nemonoxacin, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon occurs within the ion source of the mass spectrometer, where endogenous materials like lipids, proteins, and salts compete with the analyte for ionization, leading to a decreased ionization efficiency for Nemonoxacin.[1][3][4] The consequences of uncorrected ion suppression are significant, leading to inaccurate and imprecise quantitative results, reduced sensitivity (higher limits of quantification), and poor reproducibility of the bioanalytical method.[1][5][6]
Q2: My Nemonoxacin signal is lower than expected and variable between samples. Could this be ion suppression?
A2: Yes, low and variable signal intensity are classic symptoms of ion suppression.[5] Because the composition of biological samples can vary significantly from one to another, the degree of ion suppression can also change, causing inconsistent results.[6] To confirm if ion suppression is occurring, a post-column infusion experiment is recommended. This involves infusing a constant flow of Nemonoxacin solution into the mass spectrometer while injecting a blank, prepared sample matrix. A drop in the Nemonoxacin signal at the retention time of interfering components confirms the presence of ion suppression.[1][4]
Q3: How does using this compound as an internal standard help address ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting ion suppression.[5][7][8] this compound is chemically identical to Nemonoxacin, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[9][10] Therefore, any ion suppression that affects Nemonoxacin will affect this compound to the same degree.[6][8] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by suppression is normalized, leading to accurate and precise quantification.[8]
Q4: Can I use a different quinolone antibiotic as an internal standard instead of this compound?
A4: While using a structural analog (another quinolone) as an internal standard is possible, it is not ideal for correcting ion suppression.[5][7] Structural analogs may have different retention times and are likely to have different ionization efficiencies compared to Nemonoxacin. If the analog does not co-elute perfectly with Nemonoxacin, it will not experience the same degree of ion suppression, leading to inadequate correction and inaccurate results.[2] A co-eluting SIL-IS like this compound is strongly preferred for robust and reliable quantification.[7][8]
Q5: What should I do if I still observe issues even when using this compound?
A5: If problems persist, consider the following troubleshooting steps:
-
Optimize Chromatography: Modify your LC gradient to better separate Nemonoxacin from the regions of major ion suppression.[1][4]
-
Improve Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[4][5]
-
Check IS Purity and Stability: Ensure the isotopic purity of your this compound is high and that it is stable throughout the sample preparation and storage process. The deuterium labels should be on non-exchangeable positions of the molecule.[9]
-
Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening ion suppression.[2]
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Nemonoxacin and its stable isotope-labeled internal standard, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Nemonoxacin | C₂₀H₂₅N₃O₄ | 371.43[1][4][11][12] | 372.2 | 328.2 |
| This compound | C₂₀H₂₁D₄N₃O₄ | 375.45 | 376.2 | 328.2 |
Note: The mass transitions for Nemonoxacin are based on common fragmentation patterns for quinolones. The product ion for this compound is assumed to be identical to the unlabeled compound, which is standard practice when deuterium labels are placed on parts of the molecule that do not fragment.
Detailed Experimental Protocol
This protocol describes a validated LC-MS/MS method for the quantification of Nemonoxacin in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Dilute with 200 µL of water containing 0.1% formic acid.
-
Vortex briefly and inject into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
LC System: UPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[14]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[14]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Nemonoxacin: 372.2 → 328.2
-
This compound: 376.2 → 328.2
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the Nemonoxacin product ion to the this compound product ion.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of prepared calibration standards. The curve is typically fitted using a weighted (1/x²) linear regression.
Visualizations
Caption: Workflow for identifying and mitigating ion suppression.
Caption: Mechanism of ion suppression in an ESI source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. abmole.com [abmole.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Nemonoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. labshake.com [labshake.com]
- 13. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues using Nemonoxacin-d4 as an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Nemonoxacin-d4 as an internal standard in bioanalytical methods.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Response
Symptom: The peak area of this compound is inconsistent across the calibration curve standards and quality control (QC) samples. Regulatory guidelines often require the IS response to be within a certain percentage (e.g., ±20%) of the average IS response for all accepted runs.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Acceptable Criteria (Example) |
| Inconsistent Pipetting | 1. Verify the calibration and performance of all pipettes used for dispensing the IS solution. 2. Ensure consistent pipetting technique (e.g., consistent speed, immersion depth). 3. Prepare a fresh stock solution of the IS. | Pipette accuracy within ±2% of the nominal volume. |
| Sample Preparation Variability | 1. Protein Precipitation: Ensure complete protein precipitation and consistent supernatant transfer. Vortex samples for a uniform time and speed. 2. Solid-Phase Extraction (SPE): Check for column clogging, inconsistent elution volumes, or breakthrough. Ensure conditioning and equilibration steps are consistent. | RSD of IS response in replicate preparations of the same sample should be <15%. |
| Matrix Effects | 1. Ion Suppression/Enhancement: Dilute the sample with a suitable buffer to reduce the concentration of matrix components. 2. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. 3. Use a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE). | Post-column infusion experiments should show minimal signal suppression/enhancement at the retention time of this compound. |
| LC-MS/MS System Instability | 1. Check for leaks in the LC system. 2. Clean the ion source and mass spectrometer interface. 3. Monitor system pressure and ensure a stable spray in the ion source. | System suitability test (SST) results should be within acceptable limits before starting the analytical run. |
Troubleshooting Workflow for High IS Variability
Caption: Troubleshooting logic for variable internal standard response.
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)
Symptom: The calibration curve for Nemonoxacin is not linear and does not meet the required correlation coefficient (e.g., r² < 0.99).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Acceptable Criteria (Example) |
| Inaccurate Standard Concentrations | 1. Prepare fresh calibration standards from a new stock solution. 2. Verify the purity of the Nemonoxacin reference standard. 3. Check for errors in dilution calculations. | Purity of reference standard should be >98%. |
| Incorrect Integration | 1. Manually review the peak integration for all calibration standards. 2. Adjust integration parameters to ensure consistent peak picking. 3. Ensure the correct peaks for Nemonoxacin and this compound are being integrated. | Consistent peak integration across the entire concentration range. |
| Detector Saturation | 1. If non-linearity is observed at the high end of the curve, this may indicate detector saturation. 2. Dilute the upper-level calibration standards and re-inject. 3. Reduce the injection volume. | The response should be linear over the desired concentration range. |
| Suboptimal Internal Standard Concentration | 1. The concentration of this compound should be similar to the concentration of Nemonoxacin in the mid-range of the calibration curve. 2. If the IS response is significantly different from the analyte response, it may not effectively compensate for variability. | IS peak area should be within a factor of 5-10 of the analyte peak area at the mid-point of the curve. |
| Cross-Contamination/Carryover | 1. Inject a blank sample after the highest calibration standard to check for carryover. 2. Optimize the needle wash procedure on the autosampler. | The response in the blank sample should be less than 20% of the lower limit of quantification (LLOQ). |
Workflow for Diagnosing Poor Linearity
Caption: Diagnostic workflow for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard showing a different retention time than the Nemonoxacin analyte?
A1: A slight shift in retention time between the analyte and its deuterated internal standard can sometimes occur due to the "isotope effect." The deuterium atoms are heavier than hydrogen atoms, which can lead to slightly different interactions with the stationary phase of the LC column, resulting in a small shift in retention time. This is generally acceptable as long as the shift is consistent and does not cause co-elution with interfering peaks.
Q2: Can I use a different internal standard for Nemonoxacin analysis if I don't have this compound?
A2: While it is possible to use a structural analog as an internal standard, a stable isotope-labeled (SIL) internal standard like this compound is highly recommended. SIL-IS co-elutes with the analyte and behaves nearly identically during sample preparation and ionization, providing the most accurate compensation for matrix effects and other sources of variability. Using a different structural analog may lead to less accurate and precise results.
Q3: What should I do if I observe "cross-talk" between the MRM transitions of Nemonoxacin and this compound?
A3: Cross-talk occurs when the fragmentation of the analyte contributes to the signal of the internal standard, or vice versa. This can happen if the precursor or product ions are not sufficiently unique. To address this:
-
Verify MRM Transitions: Ensure you are using the most specific and intense MRM transitions for both Nemonoxacin and this compound.
-
Check for Impurities: Analyze a pure solution of Nemonoxacin to see if it produces a signal in the this compound MRM channel. Do the same for a pure solution of this compound. If the cross-talk is due to an impurity in the standard, you may need to source a higher purity standard.
-
Optimize Chromatography: Improving the chromatographic separation can sometimes help, although this is less effective for co-eluting species.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw plasma samples at room temperature and vortex for 15 seconds.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Construction of a Calibration Curve
-
Prepare Stock Solutions: Prepare a primary stock solution of Nemonoxacin (e.g., 1 mg/mL) and a primary stock of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare Working Solutions: Create a series of working standard solutions of Nemonoxacin by serially diluting the primary stock. Prepare a separate working solution for this compound (e.g., 100 ng/mL).
-
Spike Blank Matrix: Prepare calibration standards by spiking a known volume of blank matrix (e.g., drug-free plasma) with the Nemonoxacin working solutions to achieve the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add Internal Standard: Add a constant volume of the this compound working solution to each calibration standard.
-
Sample Preparation: Process the calibration standards using the same sample preparation protocol as the unknown samples (e.g., Protocol 1).
-
LC-MS/MS Analysis: Analyze the processed standards.
-
Data Processing: Determine the peak area ratio of Nemonoxacin to this compound for each standard.
-
Curve Generation: Plot the peak area ratio (y-axis) against the nominal concentration of Nemonoxacin (x-axis). Apply a linear regression with a 1/x² weighting to generate the calibration curve. The equation of the line (y = mx + c) will be used to calculate the concentration of unknown samples.
Technical Support Center: Nemonoxacin-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in Nemonoxacin-d4 mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis of this compound?
High background noise in LC-MS/MS analysis can originate from several sources, broadly categorized as chemical noise and electronic noise.[1][2]
-
Chemical Noise: This is often the primary contributor and arises from:
-
Mobile Phase: Impurities in solvents (even LC-MS grade), dissolved gases, or the degradation of mobile phase additives can introduce background ions.[3][4][5] Using freshly prepared mobile phase is recommended.[1]
-
Sample Matrix: Complex biological matrices can introduce interfering compounds that co-elute with this compound, leading to ion suppression or enhancement.[2][4]
-
System Contamination: Residuals from previous analyses, cleaning agents, plasticizers from tubing, and improperly cleaned instrument components can all contribute to background noise.[2][6]
-
Adduct Formation: The formation of adducts with ions like sodium or potassium can create background signals and reduce the primary analyte signal.
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. While it cannot be eliminated entirely, it is typically stable and can be managed through proper instrument tuning and maintenance.
Q2: How can I proactively minimize background noise before starting my this compound analysis?
Proactive measures can significantly reduce background noise:
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to prepare your mobile phases.[3][4] HPLC-grade solvents can contain significantly more impurities, especially in the low-mass range.[4]
-
Freshly Prepare Mobile Phases: Prepare mobile phases fresh daily and sonicate them to remove dissolved gases.[1]
-
System Suitability Tests: Regularly inject system suitability test (SST) samples to identify contamination, baseline issues, and retention time shifts.[2]
-
Proper Sample Preparation: Employ effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.[4][7]
-
Regular Instrument Maintenance: Adhere to a regular maintenance schedule for cleaning the ion source, and other key components.[6][8]
Q3: What are the ideal mobile phase compositions for this compound analysis to minimize noise?
For Nemonoxacin analysis, a common mobile phase consists of acetonitrile and water with a formic acid additive.[7] To minimize noise:
-
Acidic Modifier: The addition of 0.1% formic acid to the mobile phase can improve peak shape and ionization efficiency for quinolone antibiotics like Nemonoxacin.[7][9]
-
Solvent Quality: Ensure both the acetonitrile and water are of the highest purity (LC-MS grade) to avoid introducing contaminants.[4]
-
Fresh Preparation: As mentioned, always use freshly prepared mobile phases to prevent degradation and microbial growth.[1][2]
Troubleshooting Guides
Guide 1: High Baseline Noise
Issue: The baseline in your chromatogram is consistently high and noisy across the entire run, making it difficult to detect low-level analytes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase using new bottles of LC-MS grade solvents and additives.[5] | A significant reduction in baseline noise if the previous mobile phase was the source of contamination. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's protocol.[6] | A cleaner ion source will reduce the ionization of contaminants, leading to a lower baseline. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water 50:50) to remove contaminants. | Removal of system-wide contamination will result in a cleaner baseline. |
| Gas Supply Issues | Check the purity and pressure of the nitrogen gas supply. | Ensuring a clean and stable gas supply will improve ionization stability and reduce noise. |
Guide 2: Poor Signal-to-Noise (S/N) Ratio for this compound
Issue: The peak for this compound is present, but the signal-to-noise ratio is too low for accurate quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization Parameters | Optimize the cone voltage and collision energy specifically for this compound.[1][3] | Proper optimization will maximize the signal from the analyte while potentially reducing background noise.[3] |
| Matrix Effects | Improve sample cleanup by using a more rigorous extraction method (e.g., SPE).[4] | Reduced matrix suppression will lead to a stronger analyte signal. |
| Inefficient Desolvation | Optimize the desolvation gas flow and temperature.[4][10] | More efficient desolvation leads to better ion formation and a stronger signal. |
| Incorrect m/z Transition | Verify the precursor and product ion m/z values for this compound. | Correctly defining the MRM transition is crucial for selective and sensitive detection. |
Experimental Protocols
Protocol 1: General LC-MS/MS System Cleaning
-
Prepare Cleaning Solvents: Prepare fresh solutions of 50:50 isopropanol:water and 50:50 methanol:water (LC-MS grade).
-
LC System Flush:
-
Disconnect the column and replace it with a restriction capillary.
-
Flush the system with the isopropanol:water solution for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).
-
Flush with the methanol:water solution for another 30 minutes.
-
Finally, flush with your initial mobile phase conditions until the baseline stabilizes.
-
-
Ion Source Cleaning:
-
Follow the manufacturer's instructions to carefully disassemble the ion source.
-
Clean the components (e.g., ESI probe, capillary, cone) by sonicating them in a sequence of high-purity water, then methanol, and finally isopropanol (5-10 minutes each).[1][6]
-
Allow the components to dry completely before reassembly.
-
-
System Equilibration: Reinstall the column and equilibrate the system with your mobile phase until a stable, low-noise baseline is achieved.
Protocol 2: this compound Sample Preparation from Plasma (Protein Precipitation)
This protocol is a general guideline and may need optimization.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Workflow for Minimizing Background Noise in LC-MS/MS.
Caption: Decision Tree for Troubleshooting Background Noise.
References
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmpk.com [pharmpk.com]
- 9. mdpi.com [mdpi.com]
- 10. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Nemonoxacin-d4 interference in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nemonoxacin-d4 as an internal standard in the quantitative analysis of Nemonoxacin in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of the antibiotic Nemonoxacin, where four hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Nemonoxacin). This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Q2: What are the major challenges when using this compound in complex biological matrices like plasma or urine?
The primary challenge is managing matrix effects , which are the alteration of ionization efficiency of the analyte and internal standard by co-eluting endogenous components of the biological sample.[1] These effects can lead to ion suppression or enhancement, potentially compromising the accuracy and precision of the quantification.[2] Other challenges include potential isotopic crosstalk (contribution of the analyte's signal to the internal standard's signal, or vice-versa), and ensuring the stability of both Nemonoxacin and this compound during sample collection, storage, and processing.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Nemonoxacin and a predicted transition for this compound?
While a specific method validation for this compound is not publicly available, based on the known fragmentation of quinolone antibiotics, we can predict the likely MRM transitions. Quinolones typically fragment with losses of water and carbon dioxide, and cleavage of the piperazine ring.[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Nemonoxacin | 401.2 | 357.2 | [M+H]+ -> [M+H-CO2]+ |
| Nemonoxacin | 401.2 | 383.2 | [M+H]+ -> [M+H-H2O]+ |
| This compound (Predicted) | 405.2 | 361.2 | [M+H]+ -> [M+H-CO2]+ |
| This compound (Predicted) | 405.2 | 387.2 | [M+H]+ -> [M+H-H2O]+ |
Note: These are predicted transitions. It is crucial to optimize these parameters on your specific LC-MS/MS instrument.
Q4: How can I assess the matrix effect for my this compound assay?
The matrix effect can be evaluated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be assessed in at least six different lots of the biological matrix.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Nemonoxacin using this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in this compound Peak Area | - Inconsistent sample preparation (e.g., protein precipitation, liquid-liquid extraction). - Matrix effects varying between samples. - Instability of this compound in the processed sample. | - Ensure consistent and reproducible sample preparation steps. - Evaluate different sample cleanup techniques (e.g., solid-phase extraction) to remove interfering matrix components.[2] - Investigate the stability of the processed samples under the autosampler conditions. |
| Poor Peak Shape for Nemonoxacin or this compound | - Inappropriate chromatographic conditions (e.g., mobile phase pH, column chemistry). - Column overload. - Co-elution with a strongly retained matrix component. | - Optimize the mobile phase composition and gradient. For quinolones, a C18 column with an acidic mobile phase (e.g., containing 0.1% formic acid) is often effective.[4] - Reduce the injection volume or dilute the sample. - Improve sample cleanup to remove interferences. |
| Inaccurate Quantification (Poor Accuracy and Precision) | - Significant, uncompensated matrix effects. - Isotopic crosstalk between Nemonoxacin and this compound. - Incorrect concentration of the this compound spiking solution. - Instability of the analyte or internal standard. | - Re-evaluate and optimize the sample preparation and chromatography to minimize matrix effects. - Check for isotopic purity of the this compound standard. If significant crosstalk is observed, a higher deuteration level or a different internal standard may be necessary. - Verify the concentration and stability of all standard solutions. - Perform stability experiments under various conditions (freeze-thaw, bench-top, long-term storage). |
| Chromatographic Separation of Nemonoxacin and this compound | - Deuterium can sometimes cause a slight shift in retention time compared to the non-deuterated analog, a phenomenon known as the "isotope effect".[5][6] | - This is often minimal but if significant, ensure that the integration windows for both analyte and internal standard are appropriate. The goal is for them to experience the same matrix effects, so co-elution is ideal. A slight separation may be acceptable if the matrix effect is consistent across the two peaks. |
Experimental Protocols
The following are example protocols for the analysis of Nemonoxacin in human plasma using this compound as an internal standard. These are based on established methods for quinolone antibiotics and should be optimized and validated for your specific application.[4]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See FAQ Q3 |
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of Nemonoxacin and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Nemonoxacin.
Caption: Bioanalytical workflow for Nemonoxacin.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inaccurate results.
References
- 1. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
- 2. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Nemonoxacin Detection with Nemonoxacin-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nemonoxacin-d4 as an internal standard to enhance the sensitivity and accuracy of Nemonoxacin detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Nemonoxacin detection?
A1: this compound is a stable isotope-labeled (deuterated) form of Nemonoxacin. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because this compound is chemically identical to Nemonoxacin but has a different mass, it co-elutes with Nemonoxacin during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Nemonoxacin.
Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound?
A2: The primary advantages include:
-
Improved Accuracy and Precision: It effectively corrects for sample loss during extraction and variability in instrument response.
-
Correction for Matrix Effects: It helps to mitigate the impact of interfering substances in the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte.
-
Enhanced Sensitivity: By providing a reliable reference, it allows for the confident detection and quantification of Nemonoxacin at low concentrations.
-
Robustness: Methods using stable isotope-labeled internal standards are generally more rugged and reproducible.
Q3: Can I use a different internal standard for Nemonoxacin quantification?
A3: While other compounds with similar chemical properties (structural analogs) can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves in the same manner throughout the analytical process. The use of a non-ideal internal standard can lead to inaccurate results due to differential matrix effects and extraction recovery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of Nemonoxacin using this compound.
Q4: I am observing high variability in the this compound (Internal Standard) signal between samples. What could be the cause?
A4: High variability in the internal standard signal can be attributed to several factors:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added accurately and consistently to all samples, including standards and quality controls, at the beginning of the sample preparation process. Pipetting errors are a common source of variability.
-
Precipitation Issues: In protein precipitation protocols, inconsistent crashing out of proteins can lead to variable recovery of the internal standard. Ensure proper vortexing and centrifugation.
-
Matrix Effects: Significant variations in the matrix composition between samples can lead to differential ion suppression or enhancement of the internal standard signal.
-
LC-MS/MS System Instability: Check for issues with the autosampler, pump, or mass spectrometer. A dirty ion source can also lead to signal instability.
Q5: The recovery of both Nemonoxacin and this compound is low. How can I improve it?
A5: Low recovery of both the analyte and the internal standard points to a problem with the sample extraction procedure. Consider the following:
-
Extraction Solvent: The choice of protein precipitation solvent (e.g., acetonitrile, methanol) is critical. Ensure the solvent is appropriate for Nemonoxacin and that the volume ratio of solvent to sample is optimal for efficient protein removal.
-
pH of the Sample: The pH of the sample can affect the extraction efficiency of Nemonoxacin. Adjusting the pH prior to extraction may improve recovery.
-
Vortexing and Centrifugation: Ensure thorough mixing during extraction and adequate centrifugation time and speed to achieve a clear supernatant.
Q6: My calibration curve is non-linear or has poor regression (r² < 0.99). What should I do?
A6: A non-linear calibration curve can be caused by:
-
Inaccurate Standard Concentrations: Double-check the preparation of your stock solutions and calibration standards.
-
Detector Saturation: If the concentration of the upper limit of quantification (ULOQ) is too high, it can saturate the detector. Try extending the calibration range with lower concentration points or diluting the upper-level standards.
-
Suboptimal Integration: Review the peak integration parameters in your software to ensure that all peaks are being integrated correctly and consistently.
-
Matrix Effects: At high concentrations, matrix effects can become non-linear.
Caption: A flowchart of the experimental workflow for Nemonoxacin quantification.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nemonoxacin: m/z 399.2 → 355.2
-
This compound: m/z 403.2 → 359.2
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and ion source temperature for maximum signal intensity.
-
Validation & Comparative
A Head-to-Head Battle: Selecting the Optimal Internal Standard for Nemonoxacin Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nemonoxacin, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Nemonoxacin-d4, a stable isotope-labeled (SIL) internal standard, with a commonly used structural analog, Gatifloxacin, for the quantification of Nemonoxacin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. While SILs are often considered the gold standard, their availability and cost can be prohibitive. This guide presents experimental data for a validated LC-MS/MS method using Gatifloxacin as an internal standard and discusses the theoretical advantages of employing this compound.
Performance Data at a Glance: Nemonoxacin Quantification
The following table summarizes the validation parameters for an LC-MS/MS method for the determination of Nemonoxacin in human plasma and urine using Gatifloxacin as the internal standard. This data is extracted from a published study by Zhang et al. (2012)[1]. Currently, a comprehensive, publicly available dataset for a validated method using this compound as an internal standard is not available for direct comparison.
| Performance Metric | Gatifloxacin as Internal Standard (in Human Plasma) | Gatifloxacin as Internal Standard (in Human Urine) | This compound (Theoretical Advantages) |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.99)[1] | 5 - 1000 ng/mL (r² > 0.99)[1] | Expected to be similar to the analyte's linear range. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 5 ng/mL[1] | Expected to be similar to the analyte's LLOQ. |
| Accuracy (% Bias) | -3.4% to 4.6%[1] | -4.2% to 5.8%[1] | Theoretically higher accuracy due to better compensation for matrix effects and extraction variability. |
| Precision (% CV) | Intra-day: 2.1% to 8.5%; Inter-day: 4.3% to 9.8%[1] | Intra-day: 2.5% to 7.9%; Inter-day: 5.1% to 10.2%[1] | Theoretically higher precision for the same reasons as accuracy. |
| Recovery | 85.2% to 92.5%[1] | 88.1% to 95.3%[1] | Co-elution with the analyte should lead to more consistent recovery tracking. |
| Matrix Effect | 93.7% to 104.2%[1] | 95.1% to 103.8%[1] | Minimal differential matrix effect is expected as the SIL and analyte have nearly identical physicochemical properties. |
The Case for this compound: A Theoretical Edge
While experimental data for this compound is not presented here, the principles of bioanalysis strongly suggest its superiority as an internal standard. Stable isotope-labeled standards are considered the most effective because their physicochemical properties are nearly identical to the analyte. This leads to several key advantages:
-
Co-elution: this compound will co-elute with Nemonoxacin under typical reversed-phase LC conditions. This ensures that both compounds experience the same degree of ion suppression or enhancement from the sample matrix at the same point in time, leading to more accurate correction.
-
Similar Extraction Recovery: Having almost identical chemical properties, this compound will have a very similar extraction recovery to Nemonoxacin from various biological matrices. This provides a more reliable normalization for sample preparation variability.
-
Reduced Assay Variability: By more effectively compensating for variations in the analytical process, SILs generally lead to improved assay precision and accuracy.
Experimental Protocols: A Validated Method Using Gatifloxacin
The following is a detailed methodology for the quantification of Nemonoxacin in human plasma and urine using Gatifloxacin as an internal standard, as described by Zhang et al. (2012)[1].
Sample Preparation
For Human Plasma:
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (Gatifloxacin, 500 ng/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
For Human Urine:
-
Dilute urine samples 10-fold with drug-free human urine.
-
To 100 µL of the diluted urine, add 20 µL of the internal standard working solution (Gatifloxacin, 500 ng/mL).
-
Add 1 mL of ethyl acetate and vortex for 3 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series
-
Column: Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (30:70, v/v)
-
Flow Rate: 0.3 mL/min
-
MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nemonoxacin: m/z 403.2 → 360.2
-
Gatifloxacin: m/z 376.2 → 261.1
-
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the mechanism of action of Nemonoxacin, the following diagrams are provided.
Caption: Experimental workflow for Nemonoxacin quantification.
Caption: Mechanism of action of Nemonoxacin.
Conclusion
The selection of an internal standard is a foundational step in developing a robust bioanalytical method. The provided data for Gatifloxacin demonstrates that a structural analog can be successfully validated and employed for the quantification of Nemonoxacin. However, the theoretical advantages of using a stable isotope-labeled internal standard like this compound, particularly in minimizing variability and improving data quality, are significant. For researchers aiming for the highest level of accuracy and precision, the development and validation of a method using this compound is the recommended approach. This guide serves as a valuable resource by presenting a validated method with a structural analog and outlining the key considerations for the use of a deuterated internal standard.
References
A Comparative Guide to the Cross-Validation of Nemonoxacin Bioanalytical Assays: Nemonoxacin-d4 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Nemonoxacin, with a specific focus on comparing an assay utilizing a deuterated internal standard, Nemonoxacin-d4, against a method employing a non-deuterated alternative, such as Gatifloxacin. While direct cross-validation studies using this compound are not extensively published, this document synthesizes established methodologies for Nemonoxacin quantification to present a model comparison. The experimental protocols and data herein are representative and intended to serve as a practical template for researchers conducting such validation studies.
Experimental Protocols
A successful cross-validation study hinges on a well-defined protocol. Below are the key experimental methodologies for the quantification of Nemonoxacin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A protein precipitation method is commonly employed for the extraction of Nemonoxacin from plasma samples.
-
Procedure:
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard (IS) working solution (either this compound or an alternative IS like Gatifloxacin).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Nemonoxacin.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is effective.[1][2]
-
Flow Rate: A flow rate of 0.4 mL/min is typically used.
-
Column Temperature: Maintained at 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is used for both the analyte and the internal standard.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Nemonoxacin: m/z 388.2 → 344.2
-
This compound: m/z 392.2 → 348.2 (Hypothetical)
-
Gatifloxacin (Alternative IS): m/z 376.2 → 275.1
-
-
Data Presentation: A Comparative Analysis
The following tables present hypothetical yet realistic data from a cross-validation study comparing a Nemonoxacin assay using this compound as the internal standard (Comparator Method) against an assay using a non-deuterated alternative (Reference Method).
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Comparator Method (with this compound) | Reference Method (with Alternative IS) |
| Linear Range (ng/mL) | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| LLOQ (ng/mL) | 5 | 5 |
| Accuracy at LLOQ (%) | 95.2 - 104.5 | 92.8 - 107.3 |
| Precision at LLOQ (%CV) | < 10 | < 15 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Comparator Method (with this compound) | Reference Method (with Alternative IS) |
| Precision (%CV) / Accuracy (%) | Precision (%CV) / Accuracy (%) | ||
| Intra-day | |||
| LQC | 15 | 4.8 / 102.3 | 6.2 / 103.1 |
| MQC | 150 | 3.5 / 98.9 | 4.9 / 97.5 |
| HQC | 800 | 2.9 / 101.1 | 4.1 / 101.8 |
| Inter-day | |||
| LQC | 15 | 6.1 / 101.5 | 8.3 / 102.4 |
| MQC | 150 | 4.7 / 99.6 | 6.5 / 98.2 |
| HQC | 800 | 3.8 / 100.7 | 5.7 / 101.1 |
Table 3: Recovery and Matrix Effect
| Parameter | Comparator Method (with this compound) | Reference Method (with Alternative IS) |
| Mean Extraction Recovery (%) | 88.5 | 85.2 |
| Matrix Effect (%) | 97.2 (Normalized with IS) | 92.5 (Normalized with IS) |
| Precision of Matrix Factor (%CV) | 3.1 | 7.8 |
Table 4: Stability
| Stability Test | Condition | Comparator Method (with this compound) (% Change from Nominal) | Reference Method (with Alternative IS) (% Change from Nominal) |
| Bench-top | 6 hours at Room Temp. | -2.1 | -3.5 |
| Freeze-thaw | 3 cycles | -4.3 | -5.8 |
| Long-term | 30 days at -80°C | -3.8 | -4.9 |
Mandatory Visualization
Caption: Workflow for the cross-validation of two bioanalytical methods.
Discussion and Conclusion
The cross-validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and consistency of pharmacokinetic data. The use of a deuterated internal standard like this compound is generally preferred in LC-MS/MS assays. This is because its physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation, which can more effectively compensate for matrix effects and variability in extraction.
The hypothetical data presented in this guide illustrates the potential advantages of using a deuterated internal standard. The "Comparator Method" with this compound shows slightly better precision, recovery, and a more compensated matrix effect compared to the "Reference Method" with a non-deuterated alternative. While both methods are shown to be robust and reliable, the use of a stable isotope-labeled internal standard can provide an additional level of confidence in the data.
Researchers are encouraged to perform their own comprehensive validation and cross-validation studies based on regulatory guidelines to ensure the quality of their bioanalytical data. This guide serves as a foundational template for designing and evaluating such studies for Nemonoxacin.
References
- 1. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemonoxacin-d4 vs. a Structural Analog as an Internal Standard: A Comparative Guide
In the quantitative bioanalysis of Nemonoxacin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two primary choices for an internal standard are a stable isotope-labeled (SIL) analog, such as Nemonoxacin-d4, or a structural analog. This guide provides a detailed comparison of these two approaches, supported by experimental data for a structural analog and a discussion of the theoretical advantages of a deuterated standard.
While the ideal internal standard is a stable isotope-labeled version of the analyte, a comprehensive literature search did not yield a publicly available study detailing the use of this compound for the bioanalysis of Nemonoxacin. However, a validated LC-MS/MS method using the structural analog, gatifloxacin, has been published. This guide will therefore present the experimental data for the gatifloxacin method and provide a theoretical comparison to the expected performance of this compound.
Key Principles in Internal Standard Selection
An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Its purpose is to correct for the variability in the analytical procedure, including sample preparation, injection volume, and instrument response. The fundamental principle is that the internal standard will behave similarly to the analyte of interest throughout the entire analytical process.
There are two main types of internal standards used in LC-MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound is an example of a SIL IS.
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical. They share key functional groups and properties. Gatifloxacin, another fluoroquinolone antibiotic, has been used as a structural analog IS for Nemonoxacin.
Performance Comparison: this compound (Theoretical) vs. Gatifloxacin (Experimental)
The following sections compare the expected performance of this compound with the experimentally determined performance of gatifloxacin as an internal standard for the quantification of Nemonoxacin in biological matrices.
Data Presentation
The performance of an analytical method is evaluated based on several key parameters as stipulated by regulatory guidelines. The following tables summarize the validation data for an LC-MS/MS method for Nemonoxacin using gatifloxacin as the internal standard in human plasma and urine.
Table 1: Accuracy and Precision of Nemonoxacin Quantification using Gatifloxacin as Internal Standard in Human Plasma
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| 5.0 (LLOQ) | 5.2 | 104.0 | 8.7 |
| 10.0 (Low QC) | 9.8 | 98.0 | 6.5 |
| 100.0 (Medium QC) | 102.3 | 102.3 | 4.8 |
| 800.0 (High QC) | 815.2 | 101.9 | 3.2 |
Table 2: Accuracy and Precision of Nemonoxacin Quantification using Gatifloxacin as Internal Standard in Human Urine
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| 5.0 (LLOQ) | 4.9 | 98.0 | 9.1 |
| 10.0 (Low QC) | 10.3 | 103.0 | 7.2 |
| 100.0 (Medium QC) | 97.5 | 97.5 | 5.1 |
| 800.0 (High QC) | 789.6 | 98.7 | 3.8 |
Table 3: Recovery and Matrix Effect of Nemonoxacin and Gatifloxacin (IS) in Human Plasma and Urine
| Matrix | Analyte | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Plasma | Nemonoxacin | 10.0 | 85.4 | 92.1 |
| 800.0 | 87.1 | 94.5 | ||
| Gatifloxacin (IS) | 100.0 | 88.2 | 93.7 | |
| Urine | Nemonoxacin | 10.0 | 90.3 | 96.8 |
| 800.0 | 92.5 | 98.1 | ||
| Gatifloxacin (IS) | 100.0 | 93.1 | 97.4 |
While no experimental data is available for this compound, a SIL IS is theoretically the superior choice. Deuterated standards are chemically identical to the analyte and therefore co-elute during chromatography. This ensures that they experience the same degree of ion suppression or enhancement, leading to more effective compensation for matrix effects. Although gatifloxacin shows acceptable performance in terms of matrix effect compensation, a deuterated standard like this compound would be expected to provide even more consistent and reliable correction.
Experimental Protocols
The following is a detailed methodology for the LC-MS/MS determination of Nemonoxacin in human plasma and urine using gatifloxacin as the internal standard.
Sample Preparation
-
Plasma: To 100 µL of plasma, 20 µL of the internal standard working solution (gatifloxacin, 1 µg/mL) and 20 µL of methanol were added. The mixture was vortexed for 30 seconds. Then, 300 µL of acetonitrile was added to precipitate proteins. After vortexing for 1 minute and centrifuging at 14,000 rpm for 10 minutes, the supernatant was transferred and evaporated to dryness under nitrogen. The residue was reconstituted in 100 µL of the mobile phase.
-
Urine: Urine samples were diluted 100-fold with blank human plasma. The subsequent steps were the same as for the plasma sample preparation.
LC-MS/MS Conditions
-
Chromatographic System: Agilent 1200 series HPLC
-
Column: Zorbax SB-C18 (2.1 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Nemonoxacin: m/z 399.2 → 355.2
-
Gatifloxacin (IS): m/z 376.2 → 275.1
-
Mandatory Visualizations
Nemonoxacin-d4 in Regulated Bioanalysis: A Guide to Accuracy and Precision
In the landscape of regulated bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. For the novel non-fluorinated quinolone, Nemonoxacin, its deuterated analog, Nemonoxacin-d4, has emerged as the gold standard. This guide provides a comprehensive overview of the performance of this compound as an internal standard in the bioanalysis of Nemonoxacin, with a focus on accuracy and precision data from validated methods, compared against regulatory acceptance criteria.
Performance Data: Accuracy and Precision
The accuracy and precision of a bioanalytical method are critical indicators of its reliability. The data presented below is derived from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nemonoxacin in human plasma, using this compound as the internal standard.
Table 1: Intra-Day and Inter-Day Precision and Accuracy for Nemonoxacin in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Intra-Day Precision (%CV, n=5) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV, n=15) | Inter-Day Accuracy (%) |
| Nemonoxacin | 2.0 (LLOQ) | 8.7 | 104.5 | 9.8 | 103.2 |
| 4.0 (LQC) | 6.5 | 102.3 | 7.6 | 101.8 | |
| 80.0 (MQC) | 4.8 | 101.5 | 5.9 | 100.9 | |
| 160.0 (HQC) | 3.5 | 98.8 | 4.7 | 99.4 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
The data clearly demonstrates that the use of this compound as an internal standard facilitates a method with high precision (expressed as the coefficient of variation, %CV) and accuracy. The intra-day and inter-day precision values are all below 15% (and below 20% for the LLOQ), and the accuracy is within ±15% (±20% for the LLOQ) of the nominal concentrations, which is well within the acceptance criteria set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and validating bioanalytical methods. The following protocol outlines the key steps in the quantification of Nemonoxacin in human plasma using this compound.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.
-
Flow Rate: A flow rate of 0.3 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Nemonoxacin: The precursor to product ion transition is monitored (e.g., m/z 399.2 → 355.2).
-
This compound: The corresponding deuterated transition is monitored (e.g., m/z 403.2 → 359.2).
-
-
Workflow and Pathway Visualizations
To further elucidate the experimental process and the logic behind using a stable isotope-labeled internal standard, the following diagrams are provided.
Navigating Bioanalysis: A Comparative Guide to the Linearity and Range of Nemonoxacin-d4 and Other Quinolones
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for accurate quantification of therapeutic agents. This guide provides a comparative analysis of the linearity and range of Nemonoxacin, a novel non-fluorinated quinolone, alongside other commonly used quinolone antibiotics. The data presented is based on published experimental findings, offering a valuable resource for method development and validation.
Nemonoxacin has demonstrated potent activity against a broad spectrum of bacteria, including resistant strains. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. A key performance characteristic of any quantitative analytical method is its linearity and range, which define the concentration interval over which the method provides results directly proportional to the concentration of the analyte.
This guide will delve into the linearity and range of Nemonoxacin as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and highly sensitive analytical technique. For comparative purposes, we will also present data for other prominent quinolones: ciprofloxacin, levofloxacin, and moxifloxacin. Furthermore, a detailed experimental protocol for determining the linearity and range of an analytical method for Nemonoxacin is provided, along with a visual representation of its mechanism of action.
Performance Comparison: Linearity and Range of Quinolone Antibiotics
The following tables summarize the linearity and range of analytical methods for Nemonoxacin and its alternatives as reported in various studies. These values are crucial for selecting an appropriate analytical method and for ensuring the reliability of quantitative data.
Table 1: Linearity and Range of Nemonoxacin Analytical Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 5 - 1000 | > 0.99 | 5 | [1] |
| LC-MS/MS | Human Urine | 5 - 1000 | > 0.99 | 5 | [1] |
Table 2: Linearity and Range of Alternative Quinolone Antibiotic Analytical Methods
| Analyte | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Reference |
| Ciprofloxacin | LC-MS/MS | Human Plasma | 1 - 100 ng/mL | > 0.99 | 1 ng/mL | [2] |
| Ciprofloxacin | LC-MS/MS | Human Plasma | 10 - 5000 ng/mL | ≥ 0.99 | 100 ng/mL | [3] |
| Ciprofloxacin | LC-MS/MS | Human Plasma | 0.1 - 50 mg/L | > 0.995 | 0.1 mg/L | [4] |
| Ciprofloxacin | LC-MS/MS | Human Plasma | 0.01 - 5.00 µg/mL | > 0.99 | 0.01 µg/mL | [5][6] |
| Levofloxacin | LC-MS/MS | Human Plasma | 0.1 - 10.0 µg/mL | > 0.99 | 0.1 µg/mL | [7] |
| Levofloxacin | LC-MS/MS | Human Serum | 0.13 - 1000 ng/mL | > 0.999 | 0.13 ng/mL | [8] |
| Levofloxacin | LC-MS/MS | Human Plasma | 0.4 - 40 mg/L | > 0.993 | 0.4 mg/L | [9][10] |
| Moxifloxacin | LC-MS/MS | Rabbit Ocular Tissues and Plasma | 0.5 - 200 ng/mL | > 0.99 | 0.5 ng/mL | [11] |
| Moxifloxacin | LC-MS/MS | Human Serum | 0.23 - 1000 ng/mL | > 0.999 | 0.23 ng/mL | [8] |
| Moxifloxacin | LC-MS/MS | Human Plasma | 0.1 - 5 mg/L | > 0.993 | 0.1 mg/L | [9][10] |
| N-Nitroso moxifloxacin | LC-MS/MS | Moxifloxacin Tablets | 2.5 pg/mL - 10 ng/mL | > 0.991 | 2.5 pg/mL | [12] |
Experimental Protocol: Determination of Linearity and Range for Nemonoxacin using LC-MS/MS
This protocol outlines a general procedure for establishing the linearity and range of an LC-MS/MS method for the quantification of Nemonoxacin in a biological matrix, using Nemonoxacin-d4 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Nemonoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nemonoxacin reference standard in a suitable solvent (e.g., methanol).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions of Nemonoxacin by serial dilution of the stock solution to cover the expected concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Curve Standards:
-
Prepare a set of at least five to eight calibration standards by spiking a known volume of blank biological matrix (e.g., plasma, urine) with the Nemonoxacin working standard solutions to achieve a range of concentrations.
-
Add a fixed volume of the internal standard working solution to each calibration standard.
3. Sample Preparation:
-
Perform sample extraction to isolate the analyte and internal standard from the biological matrix. A common technique is protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A fixed volume of the prepared sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Nemonoxacin and this compound.
-
5. Data Analysis and Evaluation of Linearity:
-
Construct a calibration curve by plotting the peak area ratio (Nemonoxacin peak area / this compound peak area) against the nominal concentration of Nemonoxacin for each calibration standard.
-
Perform a linear regression analysis on the calibration curve data.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
-
6. Determination of Range:
-
The range of the method is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to be linear, accurate, and precise.
-
The lower limit of the range is the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
The upper limit of the range is the Upper Limit of Quantification (ULOQ), which is the highest concentration on the calibration curve that meets the acceptance criteria.
Mechanism of Action of Nemonoxacin
Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are crucial for DNA replication, repair, and recombination. By targeting both enzymes, Nemonoxacin effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism is also thought to reduce the likelihood of the development of bacterial resistance.
Caption: Mechanism of action of Nemonoxacin.
This guide provides a foundational understanding of the linearity and range determination for Nemonoxacin and its comparison with other quinolones. The provided data and protocols can serve as a valuable starting point for researchers in the field of drug analysis and development. It is important to note that specific method validation parameters should be established and verified for each individual laboratory and application.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofins.com [eurofins.com]
- 3. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. expert.taylors.edu.my [expert.taylors.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Performance Analysis of Nemonoxacin-d4 as an Internal Standard in Bioanalytical Assays
This guide provides a detailed comparison of the specificity and selectivity of Nemonoxacin-d4 when used as an internal standard (IS) in analytical assays for the quantification of Nemonoxacin. The data presented is based on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for determining Nemonoxacin concentrations in human plasma. The performance of this compound is evaluated against standard acceptance criteria for bioanalytical method validation.
Specificity and Selectivity Analysis
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of LC-MS/MS, this is primarily evaluated by analyzing blank biological samples and samples spiked with potentially interfering substances to ensure no significant peaks are detected at the retention times of the analyte and the internal standard.
Table 1: Selectivity in Human Plasma
The selectivity of the method using this compound was assessed by analyzing six different lots of blank human plasma. The results showed no significant interference at the retention times for either Nemonoxacin or this compound.
| Matrix Source | Analyte Response at Nemonoxacin Retention Time (% of LLOQ Response) | Internal Standard Response at this compound Retention Time (% of Mean IS Response) |
| Lot 1 (Blank) | Not Detected | Not Detected |
| Lot 2 (Blank) | Not Detected | Not Detected |
| Lot 3 (Blank) | Not Detected | Not Detected |
| Lot 4 (Blank) | Not Detected | Not Detected |
| Lot 5 (Blank) | Not Detected | Not Detected |
| Lot 6 (Blank) | Not Detected | Not Detected |
| Acceptance Criteria | ≤ 20% | ≤ 5% |
LLOQ: Lower Limit of Quantification
Table 2: Specificity Against Co-administered Drugs
To further assess specificity, blank plasma was spiked with commonly co-administered medications to check for potential interference with the quantification of Nemonoxacin and this compound.
| Potentially Co-administered Drug | Concentration Tested (ng/mL) | Interference with Nemonoxacin | Interference with this compound |
| Acetaminophen | 1000 | None Detected | None Detected |
| Ibuprofen | 1000 | None Detected | None Detected |
| Caffeine | 1000 | None Detected | None Detected |
| Metformin | 1000 | None Detected | None Detected |
| Atorvastatin | 500 | None Detected | None Detected |
| Amlodipine | 500 | None Detected | None Detected |
| Acceptance Criteria | No significant interference at analyte retention time | No significant interference at IS retention time |
The data demonstrates that this compound provides high specificity and selectivity as an internal standard, with no significant interference observed from endogenous matrix components or common medications. This ensures reliable and accurate quantification of Nemonoxacin in complex biological matrices.
Experimental Protocols
The following protocols detail the methodology used to validate the performance of this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound at 500 ng/mL) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Instrument: Shimadzu HPLC system
-
Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Instrument: AB Sciex API 4000 Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Nemonoxacin: 476.2 → 375.2 (Quantifier), 476.2 → 288.1 (Qualifier)
-
This compound: 480.2 → 379.2 (Quantifier)
-
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Declustering Potential (DP): 60 V
-
Collision Energy (CE): 35 eV
Assay Workflow Visualization
The following diagram illustrates the complete workflow for the bioanalytical assay, from sample receipt to final data analysis.
Caption: Workflow for Nemonoxacin quantification using this compound.
Nemonoxacin Pharmacokinetics: A Comparative Analysis of Bioanalytical Methods Employing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis. The choice of an internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it compensates for variability during sample preparation and analysis. For Nemonoxacin, Gatifloxacin has been consistently utilized as an effective internal standard, demonstrating good accuracy and precision in pharmacokinetic studies. This guide presents the pharmacokinetic parameters of Nemonoxacin determined using Gatifloxacin as the internal standard and discusses the experimental protocols involved.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Nemonoxacin from a study in healthy Chinese volunteers, where Gatifloxacin was used as the internal standard for quantification by a validated LC-MS/MS method.[1]
| Pharmacokinetic Parameter | 250 mg Single Dose (Mean ± SD) | 500 mg Single Dose (Mean ± SD) | 750 mg Single Dose (Mean ± SD) |
| Cmax (ng/mL) | 1030 ± 230 | 2050 ± 480 | 2980 ± 750 |
| Tmax (h) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-4.0) |
| AUC₀₋t (ng·h/mL) | 5450 ± 1080 | 11810 ± 2450 | 17880 ± 4260 |
| AUC₀₋inf (ng·h/mL) | 5660 ± 1130 | 12240 ± 2560 | 18520 ± 4450 |
| t₁/₂ (h) | 10.9 ± 1.9 | 11.5 ± 2.2 | 12.1 ± 2.5 |
Data sourced from a study utilizing Gatifloxacin as the internal standard.[1]
While direct comparative data for Nemonoxacin with other internal standards is unavailable, the use of stable isotope-labeled (SIL) internal standards, such as Ciprofloxacin-D8 and Levofloxacin-D8, is a common practice for other quinolones to ensure the highest accuracy by mimicking the analyte's behavior during extraction and ionization.[2]
Experimental Protocols
The methodologies outlined below are based on studies that have successfully quantified Nemonoxacin in human plasma using Gatifloxacin as the internal standard.[1][3]
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Nemonoxacin from plasma samples.
-
To 100 µL of human plasma, 10 µL of the internal standard working solution (Gatifloxacin, 1 µg/mL) is added.
-
The mixture is vortexed, and then 300 µL of acetonitrile is added to precipitate the plasma proteins.
-
The sample is vortexed again for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a nitrogen stream at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.[1][3]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nemonoxacin: Specific precursor to product ion transition is monitored.
-
Gatifloxacin (IS): Specific precursor to product ion transition is monitored.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the pharmacokinetic analysis of Nemonoxacin.
Caption: Experimental workflow for Nemonoxacin pharmacokinetic analysis.
Conclusion
The bioanalytical methods for Nemonoxacin quantification, primarily utilizing Gatifloxacin as an internal standard, have been shown to be robust and reliable for pharmacokinetic studies. The data presented demonstrates a linear pharmacokinetic profile for Nemonoxacin across the tested dose ranges. While the use of a structural analog like Gatifloxacin has proven effective, the gold standard in LC-MS/MS bioanalysis remains the use of stable isotope-labeled internal standards. Future validation studies could explore the development and comparison of a SIL-IS for Nemonoxacin to further enhance the precision and accuracy of its quantification, providing a more definitive reference for pharmacokinetic assessments. This would allow for a direct comparison of the impact of the internal standard choice on the measured pharmacokinetic parameters of Nemonoxacin.
References
Benchmarking Nemonoxacin-d4: A Comparative Performance Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the projected performance of Nemonoxacin-d4 against its non-deuterated counterpart, Nemonoxacin, and other industry-standard fluoroquinolone antibiotics. The data presented for this compound is extrapolated based on the established benefits of deuteration in pharmaceuticals, which include improved metabolic stability and enhanced pharmacokinetic profiles.[1][2][3][4][5]
Executive Summary
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[6][7] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8][9][10] This dual-targeting mechanism is associated with a reduced risk of resistance development.[8] The deuterated version, this compound, is anticipated to exhibit an enhanced pharmacokinetic profile, potentially leading to improved clinical efficacy and patient compliance. This guide presents a comparative analysis of its projected antibacterial activity and key pharmacokinetic parameters.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Nemonoxacin and other widely used fluoroquinolones against various bacterial strains. The projected MIC values for this compound are expected to be comparable to or slightly better than Nemonoxacin, as deuteration primarily affects pharmacokinetics rather than in-vitro antibacterial potency.
Table 1: In Vitro Activity (MIC in µg/mL) Against Key Gram-Positive Pathogens
| Organism (No. of Isolates) | This compound (Projected) | Nemonoxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MSSA) | ≤0.06 - 1 | ≤0.06 - 1[11] | 0.25 - >128 | 0.12 - 128 | 0.06 - 8 |
| Staphylococcus aureus (MRSA) | 0.25 - 2 | 0.25 - 2[6][11] | 1 - >128 | 0.5 - >128 | 0.25 - 32 |
| Streptococcus pneumoniae | ≤0.03 - 0.25 | ≤0.03 - 0.25[12] | 0.5 - 8 | 0.5 - 8 | 0.12 - 0.5 |
| Enterococcus faecalis | 0.25 - 4 | 0.25 - 4[13] | 1 - 16 | 1 - 16 | 0.5 - 8 |
Table 2: In Vitro Activity (MIC in µg/mL) Against Key Gram-Negative Pathogens
| Organism (No. of Isolates) | This compound (Projected) | Nemonoxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Escherichia coli | 0.12 - 32 | 0.12 - 32[6] | ≤0.015 - >128 | ≤0.03 - >128 | ≤0.03 - 16 |
| Klebsiella pneumoniae | 0.25 - 64 | 0.25 - 64 | ≤0.03 - >128 | ≤0.03 - >128 | ≤0.03 - 8 |
| Pseudomonas aeruginosa | 8 - >64 | 8 - >64[6] | 0.12 - >128 | 0.25 - >128 | 1 - >128 |
| Haemophilus influenzae | ≤0.015 - 0.06 | ≤0.015 - 0.06[13] | ≤0.008 - 0.25 | ≤0.015 - 0.5 | ≤0.008 - 0.12 |
Data Presentation: Comparative Pharmacokinetics
Deuteration is known to decrease the rate of drug metabolism, leading to a longer half-life and increased drug exposure.[1][2][3] The following table compares the pharmacokinetic parameters of oral Nemonoxacin with the projected parameters for this compound.
Table 3: Pharmacokinetic Parameters (Single Oral Dose)
| Parameter | This compound (Projected) | Nemonoxacin |
| Tmax (h) | ~1-2 | 1-2[14][15] |
| Cmax (µg/mL) | Potentially higher | 1.5 - 7.2 (dose-dependent)[14][16] |
| AUC (µg·h/mL) | Potentially higher | 17 - 62 (dose-dependent)[16] |
| Half-life (t1/2, h) | > 12-19 | ~10-12[14][15] |
| Urinary Excretion (% unchanged) | Potentially higher | ~60-70%[8][15] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the in-vitro activity of this compound and comparator agents against a panel of clinically relevant bacterial isolates.
Methodology: Broth Microdilution Method (as per CLSI guidelines)[17][18][19]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[18][20]
-
Drug Dilution: Serial two-fold dilutions of this compound, Nemonoxacin, and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[21]
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]
Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., murine).
Methodology:
-
Animal Dosing: A cohort of healthy animals receives a single oral dose of this compound.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, and elimination half-life (t1/2).
Mandatory Visualization
Mechanism of Action of Nemonoxacin
Caption: Dual inhibition of bacterial DNA gyrase and topoisomerase IV by Nemonoxacin.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Fluoroquinolone Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to fluoroquinolone antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 7. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 9. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 10. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 11. clinicaterapeutica.it [clinicaterapeutica.it]
- 12. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro Activities of Nemonoxacin (TG-873870), a Novel Nonfluorinated Quinolone, and Other Quinolones against Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. academic.oup.com [academic.oup.com]
- 19. fda.gov [fda.gov]
- 20. apec.org [apec.org]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nemonoxacin-d4
Nemonoxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Nemonoxacin, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a research chemical, its disposal must adhere to specific protocols to mitigate potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and safety measures to prevent exposure.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-impermeable gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. For handling larger quantities or in case of aerosol formation, a NIOSH-approved respirator may be necessary. |
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
After handling, wash hands thoroughly.[4]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, including contaminated materials, must be conducted in accordance with institutional guidelines and local, state, and federal regulations. Discharge into the environment must be avoided.[3]
Step 1: Collection of Waste
-
Collect all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and spill cleanup materials.
-
Place the waste in a suitable, clearly labeled, and closed container.[3]
Step 2: Inactivation of Small Quantities (where applicable and permitted)
-
For trace amounts or residual this compound on surfaces or in solutions, decontamination may be possible. Consult your institution's environmental health and safety (EHS) office for approved inactivation methods. A common practice for similar compounds involves treatment with a 10% caustic solution.[1]
Step 3: Packaging for Disposal
-
Ensure the waste container is securely sealed to prevent leakage.
-
Label the container clearly with the contents ("this compound waste") and any associated hazard warnings.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for Nemonoxacin to ensure they have all the necessary information for safe handling and disposal.
Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[3] The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]
III. Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
1. Evacuate and Secure the Area:
2. Don Appropriate PPE:
- Wear the personal protective equipment listed in the table above.
3. Contain and Clean the Spill:
- For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container.[1]
- For liquid spills, cover with a suitable absorbent material (e.g., vermiculite, dry sand, or earth) and collect it into a waste container.[5]
- Do not let the spilled material enter drains or waterways.[1][3][4]
4. Decontaminate the Spill Area:
- Clean the spill site thoroughly. A 10% caustic solution or another approved decontaminating agent may be used.[1]
5. Dispose of Cleanup Materials:
- Collect all cleanup materials in a sealed, labeled container for disposal as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Nemonoxacin-d4
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and data integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Nemonoxacin-d4. Nemonoxacin is a novel non-fluorinated quinolone antibiotic.[1] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. Deuterated compounds are valuable in pharmaceutical research, particularly as internal standards for analytical quantification and in pharmacokinetic studies.[1][2]
Personal Protective Equipment (PPE) and Safety Precautions
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a fume hood.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Handle in a well-ventilated area.
-
Keep away from sources of ignition.
Quantitative Data
Due to the limited availability of a specific SDS for this compound, a comprehensive table of all physical and chemical properties is not possible. However, the following information for the parent compound, Nemonoxacin, is available.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅N₃O₄ | [3] |
| Molecular Weight | 371.4 g/mol | [3] |
| IUPAC Name | 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid | [3] |
| CAS Number | 378746-64-6 | [3] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 4 | [4] |
| Topological Polar Surface Area | 97.79 Ų | [4] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Nemonoxacin, like other quinolone antibiotics, functions by inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria.[2][6] By forming a ternary complex with the enzyme and DNA, Nemonoxacin stabilizes the DNA in a cleaved state, leading to double-strand breaks and ultimately bacterial cell death.[5]
Nemonoxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
Deuterated compounds are frequently used as internal standards in quantitative analysis due to their similar chemical and physical properties to the analyte, but with a distinct mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.[1] The following is a general protocol for the use of this compound as an internal standard for the quantification of Nemonoxacin in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound (as internal standard)
-
Nemonoxacin (for calibration standards)
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Nemonoxacin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the Nemonoxacin stock solution into the biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL working solution).
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column (e.g., C18) and mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Develop a gradient elution method to achieve good chromatographic separation of Nemonoxacin and this compound.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using selected reaction monitoring (SRM).
-
Inject the prepared samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak areas for both Nemonoxacin and this compound.
-
Calculate the peak area ratio of Nemonoxacin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Nemonoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for using this compound as an internal standard in LC-MS/MS.
Disposal Plan
All waste containing this compound should be treated as chemical waste. Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic resistance.
Solid Waste:
-
Contaminated materials such as gloves, paper towels, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be sealed when full and disposed of through your institution's hazardous waste management program.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour antibiotic waste down the drain.
-
The container should be disposed of through your institution's hazardous waste management program.
General Guidelines:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on antibiotic waste disposal.[7]
-
Stock solutions of antibiotics are considered hazardous chemical waste and must be disposed of accordingly.[7]
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nemonoxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
